N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Description
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Properties
IUPAC Name |
N,N-diethyl-6-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-12(5-2)10-7-6-9(13(14)15)8(3)11-10/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYAEVLXLIHNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596456 | |
| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-43-2 | |
| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine synthesis pathway
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Introduction
This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other advanced organic materials. Pyridine derivatives are known to exhibit a wide range of pharmacological activities.[1] This guide provides a comprehensive, technically-grounded overview of a logical and efficient pathway for the synthesis of this target molecule.
The selected synthetic strategy involves a two-step sequence starting from the readily available precursor, 2-amino-6-methylpyridine. The core logic of this pathway is to first install the diethylamino functionality, which then acts as a powerful directing group for a highly regioselective electrophilic nitration in the second step. This approach circumvents the complexities and potential side reactions associated with the direct nitration of 2-aminopyridine derivatives, such as the formation of nitramino intermediates and mixtures of isomers.[2][3]
This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic rationale, and critical safety considerations.
Retrosynthetic Analysis
The synthetic plan is based on a straightforward retrosynthetic disconnection of the target molecule. The primary disconnection is at the C-NO2 bond, identifying an electrophilic aromatic substitution (nitration) as the final key step. The precursor for this step is N,N-diethyl-6-methyl-2-pyridinamine. This intermediate can be disconnected at the C-N bonds of the diethylamino group, pointing to a nucleophilic substitution (diethylation) of 2-amino-6-methylpyridine as the initial step.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of Intermediate: N,N-Diethyl-6-methyl-2-pyridinamine
The initial step involves the exhaustive N-alkylation of 2-amino-6-methylpyridine to form the corresponding tertiary amine. Performing this step prior to nitration is crucial. The primary amino group in the starting material would be protonated in the strong acidic conditions required for nitration, deactivating the ring. Furthermore, direct nitration can be unselective.[2] By converting the amino group to a diethylamino group, it becomes a more potent ortho-, para-director, ensuring high regioselectivity in the subsequent nitration step.
Mechanistic Rationale
This reaction proceeds via a nucleophilic substitution mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the primary amine, significantly increasing its nucleophilicity. The resulting anion then attacks the electrophilic ethyl group of the alkylating agent, diethyl sulfate. The process is repeated to add the second ethyl group. The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal for this type of reaction.
Experimental Protocol
Caution: This procedure involves sodium hydride, which is highly flammable and reacts violently with water, and diethyl sulfate, which is a potent, toxic alkylating agent. All operations must be conducted in a certified fume hood, under an inert atmosphere (e.g., Nitrogen or Argon), and with appropriate personal protective equipment (PPE).
-
Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 eq). Wash the NaH with dry hexanes to remove the mineral oil and suspend it in 50 mL of anhydrous THF.
-
Amine Addition: Dissolve 2-amino-6-methylpyridine (1.0 eq) in 30 mL of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add diethyl sulfate (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.
-
Workup: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N,N-diethyl-6-methyl-2-pyridinamine as a pure liquid.
Data Presentation: Reagent Table
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-Amino-6-methylpyridine | 108.14 | 1.0 | 50 | 5.41 g |
| Sodium Hydride (60%) | 40.00 | 2.2 | 110 | 4.40 g |
| Diethyl Sulfate | 154.18 | 2.2 | 110 | 14.3 mL |
| Anhydrous THF | - | - | - | 80 mL |
Part 2: Electrophilic Nitration of N,N-diethyl-6-methyl-2-pyridinamine
This final step introduces the nitro group onto the pyridine ring via an electrophilic aromatic substitution reaction. The use of a mixed acid system (concentrated nitric and sulfuric acid) is standard for generating the highly reactive nitronium ion (NO₂⁺) electrophile.
Mechanistic Rationale
The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyridine ring.
-
-N(Et)₂ group: This is a strongly activating, ortho-, para-directing group. It significantly increases the electron density at the 3- and 5-positions.
-
-CH₃ group: This is a weakly activating, ortho-, para-directing group.
The powerful para-directing effect of the diethylamino group dominates, directing the incoming nitronium ion to the 5-position. This position is electronically activated and sterically accessible, leading to the formation of this compound as the major product. This protocol is adapted from a similar synthesis of a related compound.[1][4]
Experimental Protocol
Caution: This procedure involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. The reaction is exothermic and must be performed with strict temperature control in a fume hood.
-
Acid Mixture Preparation: In a 250 mL flask immersed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 98%).
-
Substrate Addition: Cool the sulfuric acid to 0-5 °C. Slowly add N,N-diethyl-6-methyl-2-pyridinamine (1.0 eq) dropwise while stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Agent Addition: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 65%) to concentrated sulfuric acid. Cool this mixture.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0-10 °C. After the addition is complete, stir the mixture at this temperature for 30-60 minutes.[1]
-
Quenching: Pour the reaction mixture slowly and carefully onto a large beaker containing crushed ice with vigorous stirring.
-
Neutralization: Cool the resulting solution in an ice bath and neutralize it by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution until the pH is approximately 6-7.[1] The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts. The crude product can be dried and, if necessary, recrystallized from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Data Presentation: Reagent Table
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| N,N-Diethyl-6-methyl-2-pyridinamine | 164.25 | 1.0 | 30 | 4.93 g |
| Sulfuric Acid (98%) | 98.08 | ~5 (solvent) | - | ~25 mL |
| Nitric Acid (65%) | 63.01 | 1.2 | 36 | ~3.5 mL |
Overall Synthesis Workflow
The entire process from starting material to final product is summarized in the following workflow diagram.
Caption: Complete experimental workflow for the two-step synthesis.
References
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate. Available at: [Link]
-
A Novel Ecologic, Economical, and Environmentally-Friendly (3E) Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Life Science and Bioengineering. Available at: [Link]
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. SciELO. Available at: [Link]
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available at: [Link]
Sources
An In-Depth Technical Guide to N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (CAS 28489-43-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Context
N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is a substituted nitropyridine, a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry.[1][2] The pyridine scaffold is a privileged structure in drug design, and the introduction of a nitro group provides a versatile chemical handle for further synthetic transformations, often serving as a precursor to an amino group, which is a key pharmacophore.[2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a proposed synthesis protocol based on established methodologies for a closely related isomer, and its potential applications in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvent systems and predicting potential reactivity.
| Property | Value | Source |
| CAS Number | 28489-43-2 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [3] |
| Molecular Weight | 209.25 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-diethylamino-3-nitro-2-picoline, 2-Pyridinamine, N,N-diethyl-6-methyl-5-nitro-, 2-Diethylamino-5-nitro-6-methylpyridine | [3][4][5][6] |
| Appearance | Likely a yellow crystalline solid (based on related compounds) | [7] |
| Melting Point | Data not available for this specific isomer. The related compound 6-Methyl-5-nitropyridin-2-amine has a melting point of 156-158 °C. | [7][8] |
| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | [7] |
Proposed Synthesis Pathway and Experimental Protocol
The proposed synthesis proceeds in two main stages:
-
Synthesis of the Precursor: Preparation of N,N-diethyl-6-methylpyridin-2-amine.
-
Nitration: Introduction of the nitro group at the 5-position of the pyridine ring.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine -Win-Win Chemical [win-winchemical.com]
- 4. Products | Rushi Pharma [rushipharma.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Diethyl-6-methyl-5-nitropyridin-2-amine-India Fine Chemicals [indiafinechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methyl-5-nitropyridin-2-amine | C6H7N3O2 | CID 247976 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
This in-depth technical guide provides a detailed spectral analysis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, a substituted nitropyridine with potential applications in pharmaceutical and materials science research. The unique electronic and structural characteristics of this molecule, arising from the interplay of electron-donating and electron-withdrawing substituents on the pyridine ring, make a thorough understanding of its spectral properties essential for its identification, characterization, and application. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Key Features
This compound (CAS No. 28489-43-2) possesses a molecular formula of C10H15N3O2.[1][2][3] The molecule features a pyridine ring substituted with a diethylamino group at the 2-position, a nitro group at the 5-position, and a methyl group at the 6-position. The electron-donating nature of the diethylamino and methyl groups, in conjunction with the strongly electron-withdrawing nitro group, creates a polarized aromatic system that significantly influences its spectroscopic behavior.
Figure 1. Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the two ethyl groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H-3 |
| ~6.4 | d | 1H | H-4 |
| ~3.6 | q | 4H | -N(CH₂CH₃)₂ |
| ~2.6 | s | 3H | -CH₃ |
| ~1.2 | t | 6H | -N(CH₂CH₃)₂ |
d = doublet, q = quartet, s = singlet, t = triplet
Interpretation:
-
Aromatic Protons (H-3 and H-4): The pyridine ring has two aromatic protons. The proton at the 3-position (H-3) is expected to be significantly downfield shifted (around 8.1 ppm) due to the strong deshielding effect of the adjacent nitro group. The proton at the 4-position (H-4) is expected to be more upfield (around 6.4 ppm), influenced by the electron-donating diethylamino group at the 2-position. These two protons will appear as doublets due to coupling with each other.
-
Diethylamino Protons: The two methylene groups (-CH₂-) of the diethylamino substituent are chemically equivalent and are expected to appear as a quartet around 3.6 ppm due to coupling with the adjacent methyl protons. The two methyl groups (-CH₃) of the diethylamino substituent are also equivalent and will appear as a triplet around 1.2 ppm, coupling with the methylene protons.
-
Methyl Protons: The methyl group attached to the pyridine ring at the 6-position is expected to appear as a singlet around 2.6 ppm, as there are no adjacent protons to couple with.
Figure 2. Predicted ¹H NMR spectral correlations.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the substitution pattern, all ten carbon atoms in this compound are expected to be chemically non-equivalent, resulting in ten distinct signals in the broadband-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~155 | C-6 |
| ~145 | C-5 |
| ~138 | C-3 |
| ~106 | C-4 |
| ~43 | -N(CH₂CH₃)₂ |
| ~24 | -CH₃ (ring) |
| ~13 | -N(CH₂CH₃)₂ |
Interpretation:
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region of the spectrum. The carbons attached to the nitrogen and the diethylamino group (C-2 and C-6) are expected to be the most downfield. The carbon bearing the nitro group (C-5) will also be significantly downfield. The remaining aromatic carbons (C-3 and C-4) will be more upfield, with C-4 being the most shielded due to the electron-donating diethylamino group.
-
Aliphatic Carbons: The methylene carbons of the ethyl groups are expected around 43 ppm, while the terminal methyl carbons will be further upfield at approximately 13 ppm. The carbon of the methyl group attached to the pyridine ring is predicted to be around 24 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the nitro group, and the aliphatic C-H bonds.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Vibration |
| 3100-3000 | C-H aromatic stretch |
| 2975-2850 | C-H aliphatic stretch |
| 1600-1450 | C=C and C=N aromatic ring stretches |
| 1550-1500 | Asymmetric NO₂ stretch |
| 1350-1300 | Symmetric NO₂ stretch |
| 1250-1150 | C-N stretch |
Interpretation:
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methyl and ethyl groups will appear in the 2975-2850 cm⁻¹ range.
-
Aromatic Ring Stretching: The characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.
-
Nitro Group Stretching: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-N Stretching: The stretching vibration of the C-N bond of the diethylamino group is expected in the 1250-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 209 | [M]⁺ |
| 194 | [M - CH₃]⁺ |
| 180 | [M - C₂H₅]⁺ |
| 163 | [M - NO₂]⁺ |
| 135 | [M - NO₂ - C₂H₄]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value of 209, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways are expected to involve the loss of a methyl radical ([M - CH₃]⁺, m/z 194) from an ethyl group, or the loss of an ethyl radical ([M - C₂H₅]⁺, m/z 180). Another significant fragmentation would be the loss of the nitro group ([M - NO₂]⁺, m/z 163). Subsequent fragmentation of this ion could involve the loss of ethylene ([M - NO₂ - C₂H₄]⁺, m/z 135).
Figure 3. Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed in this guide.
6.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.
6.2 IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
6.3 Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying principles of spectral interpretation, serves as a valuable resource for the unambiguous identification and characterization of this compound. The provided experimental protocols offer a starting point for researchers seeking to obtain empirical data. A thorough understanding of these spectral properties is crucial for advancing the research and development of novel applications for this and related substituted nitropyridines.
References
-
Cottrell, P. T., & Rieger, P. H. (2006). E.S.R. spectra of substituted pyridine and pyrimidine anion radicals. Molecular Physics, 12(2), 149-159. [Link]
-
ResearchGate. (2025). Nitropyridines: Synthesis and reactions. [Link]
-
ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
-
PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine. [Link]
-
ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. [Link]
-
Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. [Link]
-
International Journal of Engineering Inventions. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. [Link]
-
ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
NIST. (n.d.). N,N-Diethyl-p-nitroaniline. NIST WebBook. [Link]
-
NIST. (n.d.). 2-Pyridinamine, 5-methyl-. NIST WebBook. [Link]
-
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. [Link]
-
PubChem. (n.d.). 2-Methyl-5-nitropyridine. [Link]
-
SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. [Link]
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An In-depth Technical Guide to the Solubility and Stability of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, a key intermediate in pharmaceutical and specialty chemical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document, designed for researchers, scientists, and drug development professionals, outlines the fundamental principles and detailed methodologies required for its thorough characterization. By leveraging established protocols for solubility assessment and forced degradation studies, this guide equips scientists with the necessary tools to generate reliable data, ensuring the quality, efficacy, and safety of downstream applications.
Introduction: The Significance of this compound
This compound (CAS No. 28489-43-2) belongs to the class of substituted nitropyridines, which are pivotal building blocks in organic synthesis.[1][2] The presence of a nitro group, a diethylamino group, and a methyl group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical candidates and functional materials.[3][4] The strategic placement of these functional groups allows for a variety of chemical transformations, highlighting the compound's importance in medicinal chemistry and materials science.
Given its role as a critical starting material, a comprehensive understanding of the physicochemical properties of this compound is paramount. Solubility dictates the choice of reaction media and purification strategies, while stability is a critical determinant of its shelf-life, storage conditions, and the impurity profile of subsequent products. This guide provides a detailed roadmap for determining these crucial parameters.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is the first step in its characterization. While experimental data is limited, computational models and data from analogous structures provide valuable initial insights.
| Property | Value/Information | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 28489-43-2 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |
| Molecular Weight | 209.25 g/mol | Calculated |
| Appearance | Likely a crystalline solid, potentially colored due to the nitroaromatic chromophore. | Inferred |
Solubility Profile: A Methodological Approach
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor influencing its bioavailability, formulation, and processability. While some substituted nitropyridines have been noted for their limited solubility in common organic solvents, a systematic evaluation is necessary for this compound.[5] The following section details a robust experimental protocol for determining its solubility.
Rationale for Solvent Selection
A diverse panel of solvents should be selected to cover a range of polarities and functionalities, reflecting the potential conditions for synthesis, purification, and formulation. This panel should include:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline) to assess solubility in physiologically relevant media.
-
Polar Protic Solvents: Methanol, Ethanol, Isopropanol.
-
Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Non-polar Solvents: Dichloromethane, Toluene, Heptane.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a well-established and reliable technique for determining equilibrium solubility.
Step 1: Sample Preparation An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial. The use of an excess ensures that a saturated solution is achieved.
Step 2: Equilibration The vials are agitated in a constant temperature water bath or incubator (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
Step 3: Phase Separation After equilibration, the samples are allowed to stand to allow for the sedimentation of the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any particulate matter.
Step 4: Quantification The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of the compound in the respective solvent should be prepared to ensure accurate quantification.
Data Presentation
The solubility data should be presented in a clear and concise table, expressing the solubility in units such as mg/mL or µg/mL.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| pH 1.2 Buffer | 25 | To be determined |
| pH 7.4 Buffer | 25 | To be determined |
| Methanol | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
Visual Workflow for Solubility Determination
Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is crucial for defining appropriate storage and handling conditions and for identifying potential degradation products that could compromise the quality and safety of final products. Forced degradation studies, or stress testing, are essential for elucidating degradation pathways and for developing stability-indicating analytical methods.[6][7]
The Principle of Forced Degradation
Forced degradation involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products to a level of 5-20% to facilitate their detection and characterization. These studies are a regulatory requirement for pharmaceutical development and are critical for developing a stability-indicating assay method (SIAM).[8][9]
Experimental Protocol for Forced Degradation
A systematic approach should be employed to investigate the stability of this compound under various stress conditions.
1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a defined period.
-
Neutral Conditions: Dissolve the compound in purified water and heat at 60-80 °C for a defined period.
2. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30% v/v) at room temperature or with gentle heating.
3. Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber) as per ICH Q1B guidelines. A dark control should be run in parallel.
4. Thermal Degradation:
-
Expose a solid sample of the compound to dry heat at various temperatures (e.g., 60 °C, 80 °C, 105 °C) for a specified duration.
Sample Analysis: At each time point, an aliquot of the stressed sample is withdrawn, neutralized if necessary, and analyzed by a suitable stability-indicating method, typically RP-HPLC with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradation products.
Development of a Stability-Indicating Analytical Method (SIAM)
A key outcome of forced degradation studies is the development of a SIAM. This is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, process impurities, and other potential excipients.[10]
Method Development Strategy:
-
Column Selection: A C18 stationary phase is a common starting point for the separation of small organic molecules.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the parent peak from all degradation product peaks.
-
Detection: A PDA detector allows for the monitoring of the separation at multiple wavelengths and for the assessment of peak purity. Mass spectrometry (LC-MS) can be coupled to the HPLC system to aid in the identification of degradation products.
Visual Workflow for Forced Degradation and SIAM Development
Conclusion
While direct, published experimental data on the solubility and stability of this compound is sparse, this technical guide provides a robust and scientifically grounded framework for its comprehensive characterization. By following the detailed protocols for solubility determination and forced degradation studies, researchers and drug development professionals can generate the critical data needed to support the use of this important chemical intermediate in their research and development activities. The methodologies outlined herein are aligned with industry best practices and regulatory expectations, ensuring the generation of reliable and defensible data. The application of these principles will facilitate the effective utilization of this compound in the synthesis of novel compounds and the development of safe and effective products.
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Potential biological activity of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
An In-Depth Technical Guide to Investigating the Potential Biological Activity of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Authored by a Senior Application Scientist
Abstract
This technical guide outlines a comprehensive strategy for the initial investigation of the biological activities of the novel chemical entity, this compound. Pyridine derivatives are a well-established class of N-heterocycles that form the structural core of numerous pharmacologically active agents.[1] The presence of a nitro group, in particular, is associated with a range of biological effects, including anticancer and antimicrobial properties.[1][2][3] This document provides a structured, yet flexible, framework for researchers, scientists, and drug development professionals to conduct a thorough preliminary assessment of this compound's therapeutic potential. It details the rationale behind experimental choices, provides step-by-step protocols for key in vitro assays, and discusses the potential signaling pathways that may be involved.
Introduction and Rationale
This compound is a derivative of pyridine, a fundamental scaffold in medicinal chemistry. Its structure, featuring a diethylamino group, a methyl group, and a nitro group on the pyridine ring, suggests the potential for diverse biological interactions. While direct studies on this specific molecule are not prevalent in public literature, the broader class of nitropyridines has demonstrated significant therapeutic promise.[1] For instance, various nitropyridine derivatives have been explored for their efficacy as anticancer agents, with some showing potent cytotoxic activity against cancer cell lines.[2][4] Similarly, the antimicrobial potential of pyridine derivatives is well-documented, with some compounds exhibiting activity against a range of bacterial and fungal pathogens.[3][5][6]
The synthesis of related compounds, such as 5-nitro 2-diethylamino 6-methyl pyridine, has been achieved through the nitration of the corresponding pyridine precursor.[7][8] This guide presupposes the availability of a pure sample of this compound for biological evaluation.
This guide will focus on two primary areas of investigation: anticancer and antimicrobial activities, which represent the most probable therapeutic applications based on the compound's structural motifs.
Investigating Anticancer Potential
The initial step in assessing anticancer potential is to determine the compound's effect on cancer cell viability and proliferation.[9][10] A tiered approach, starting with broad screening and moving towards more specific mechanistic studies, is recommended.
Initial Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11][12] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[12] The intensity of the purple color is directly proportional to the number of viable cells.[13]
Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.
-
Cell Plating:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Trypsinize and count the cells during their logarithmic growth phase.
-
Dilute the cells to a concentration of approximately 75,000 cells/mL.[14]
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate and incubate overnight to allow for cell attachment.[14]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells for vehicle control (DMSO only) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be varied to assess time-dependent effects.
-
-
MTT Reagent Addition:
-
Solubilization and Measurement:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12][14]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11][14]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15]
-
Data Presentation and Interpretation
The results of the MTT assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |
| MCF-7 | 24 | 45.2 |
| 48 | 22.8 | |
| 72 | 10.5 | |
| A549 | 24 | >100 |
| 48 | 78.1 | |
| 72 | 42.3 | |
| HCT116 | 24 | 33.7 |
| 48 | 15.9 | |
| 72 | 7.8 |
Potential Mechanisms of Action: Signaling Pathways in Cancer
Should this compound demonstrate significant cytotoxic activity, subsequent studies should focus on elucidating its mechanism of action. Many small molecule anticancer agents exert their effects by modulating key signaling pathways that are dysregulated in cancer.[16][17][18][19] Two of the most critical pathways are the PI3K/AKT/mTOR and MAPK pathways, which regulate cell proliferation, survival, and growth.[16][17][18][19]
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Further investigations could involve Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR, ERK) following treatment with the compound.
Investigating Antimicrobial Potential
The evaluation of antimicrobial activity is crucial for identifying new agents to combat infectious diseases. Standardized methods are available to determine a compound's efficacy against a panel of clinically relevant microorganisms.[20][21]
Initial Screening: Broth Microdilution for MIC Determination
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[21][22]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.[22]
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[22] Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[22]
-
-
Preparation of Bacterial Inoculum:
-
Select a panel of test organisms, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Grow a fresh overnight culture of each bacterium.
-
Dilute the culture in MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[22]
-
Data Presentation and Interpretation
The antimicrobial activity is reported as the MIC value for each tested organism.
| Bacterial Strain | Gram Stain | MIC (µg/mL) [Hypothetical Data] |
| S. aureus | Positive | 16 |
| E. coli | Negative | 64 |
| P. aeruginosa | Negative | >128 |
| E. faecalis | Positive | 32 |
Potential Mechanisms of Action: Bacterial Survival Pathways
Effective antimicrobial agents often target essential bacterial processes or signaling pathways.[23][24][25] These can include cell wall synthesis, protein synthesis, DNA replication, or metabolic pathways. Chemosensory signaling systems, for example, are used by bacteria to respond to environmental stress and are crucial for survival.[23][25] Investigating whether this compound disrupts such pathways could provide insight into its mechanism of action.
Summary and Future Directions
This guide provides a foundational framework for the initial biological evaluation of this compound. Based on the activities of related nitropyridine compounds, there is a sound rationale for investigating its potential anticancer and antimicrobial properties.
-
If potent anticancer activity is observed: Further studies should focus on assessing its effect on a broader panel of cancer cell lines, evaluating its impact on cell cycle progression and apoptosis, and identifying its molecular target within key cancer signaling pathways.[9][26]
-
If promising antimicrobial activity is found: The next steps would include determining whether the compound is bactericidal or bacteriostatic (via Minimum Bactericidal Concentration assays), assessing its activity against drug-resistant strains, and exploring its mechanism of action against bacterial targets.[27]
The systematic application of these established in vitro assays will provide a robust preliminary dataset to guide future drug development efforts for this novel compound.
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Wang, Y., et al. (2022). In vitro antimicrobial activity screening. ResearchGate. Available from: [Link]
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Lin, H. P. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Journal of Chemical and Pharmaceutical Research, 13(10), 1-7. Available from: [Link]
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Lin, H. P. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate. Available from: [Link]
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Kiseleva, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5183. Available from: [Link]
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Szychowski, K. A., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(15), 5797. Available from: [Link]
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Singh, A., et al. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). ResearchGate. Available from: [Link]
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El-Gaby, M. S. A., et al. (2010). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available from: [Link]
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Kumar, G. S., et al. (2012). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 44(3), 227-233. Available from: [Link]
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An In-depth Technical Guide to the Homologs and Analogs of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine: A Privileged Scaffold for Drug Discovery
Abstract
The 2-aminopyridine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the synthesis, potential biological activities, and structure-activity relationships (SAR) of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine and its conceptual homologs and analogs. While specific biological data for the core molecule remains limited in public literature, this document synthesizes the broader knowledge of substituted 2-aminopyridines to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the influence of the N,N-diethylamino, 6-methyl, and 5-nitro substituents on the pyridine core, offering insights into the rational design of novel therapeutics. This guide provides detailed synthetic protocols, outlines methodologies for biological evaluation, and visualizes key concepts to empower further research and development in this promising chemical space.
The 2-Aminopyridine Core: A Foundation for Diverse Bioactivity
The 2-aminopyridine moiety is a versatile and highly valued pharmacophore in drug discovery. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it an ideal anchor for binding to a wide range of biological targets.[1] Derivatives of 2-aminopyridine have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The simple, low-molecular-weight framework of 2-aminopyridine allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.
Our focus, this compound (CAS No. 28489-43-2), embodies a strategic combination of functional groups on this privileged scaffold.[3][4][5] The exploration of its homologs and analogs is predicated on the hypothesis that systematic structural modifications will unlock and optimize its therapeutic potential.
Synthesis of the Core Scaffold and its Precursors
The synthesis of this compound is primarily achieved through the nitration of its precursor, 2-(diethylamino)-6-methylpyridine. An environmentally conscious approach has been developed, emphasizing ecological and economic advantages by avoiding traditional chromatography.[6][7]
General Synthetic Pathway
The synthetic route commences with the nitration of 2-amino-6-methylpyridine, followed by N,N-diethylation, or by direct nitration of the N,N-diethylated precursor. The latter is often preferred to control regioselectivity.
Caption: General synthetic route to the target compound.
Protocol: Environmentally-Friendly Nitration
This protocol is adapted from a "3E" (Ecologic, Economical, and Environmentally-friendly) method for the synthesis of the core molecule.[6][7]
Materials:
-
2-(Diethylamino)-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonia solution
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stirrer and maintained at a low temperature (e.g., 0-5°C) using an ice bath, slowly add 2-(diethylamino)-6-methylpyridine to concentrated sulfuric acid with continuous stirring.
-
To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 45°C) for several hours to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
Carefully neutralize the acidic solution by adding an ammonia solution until the pH is approximately 6-7. This will precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent or by extraction into an organic solvent, followed by drying over anhydrous sodium sulfate and evaporation of the solvent.
Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity of the final product.
Structure-Activity Relationship (SAR) and the Role of Substituents
While a comprehensive SAR profile for this compound is not yet established, we can infer the potential contributions of its key functional groups based on extensive research on related 2-aminopyridine analogs.
The 2-(N,N-Dialkylamino) Group
The N,N-dialkylamino group at the 2-position significantly influences the molecule's basicity, lipophilicity, and steric profile, all of which are critical for target engagement and pharmacokinetic properties.
-
Basicity and Target Interaction: The diethylamino group is a key hydrogen bond acceptor and can participate in crucial interactions within the ATP-binding pocket of kinases.[4] The degree of substitution on the amino group can modulate the strength of these interactions.
-
Lipophilicity and Permeability: The ethyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability, a desirable trait for oral bioavailability and CNS penetration.[8] However, excessive lipophilicity can lead to off-target effects and poor solubility.
-
Homologs and Analogs:
-
Homologs: Varying the alkyl chains (e.g., dimethylamino, dipropylamino) would systematically alter the lipophilicity and steric bulk, allowing for the optimization of potency and selectivity.
-
Analogs: Introducing cyclic amines (e.g., piperidinyl, morpholinyl) can introduce conformational rigidity and additional interaction points, potentially leading to improved binding affinity and selectivity.
-
The 5-Nitro Group
The nitro group is a strong electron-withdrawing group that profoundly impacts the electronic properties of the pyridine ring and offers specific interaction possibilities.
-
Electronic Effects: The electron-withdrawing nature of the nitro group can enhance the acidity of the N-H proton in the parent 2-aminopyridine, potentially strengthening hydrogen bond donor capabilities in analogs where the amino group is not fully substituted.[9][10]
-
Target Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional anchoring points within a protein's binding site.[11] In some contexts, the nitro group is essential for biological activity, and its reduction in vivo can lead to the formation of reactive species with therapeutic effects, for example, in antimicrobial agents.[10][12]
-
Analogs: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., methoxy) would systematically probe the electronic requirements for activity.
The 6-Methyl Group
The methyl group at the 6-position, adjacent to the pyridine nitrogen, can influence the molecule's conformation, metabolic stability, and selectivity.
-
Steric Influence: The 6-methyl group can introduce a degree of steric hindrance that may favor a specific binding conformation, potentially leading to enhanced selectivity for the target protein over related proteins.[13]
-
Metabolic Stability: A methyl group can block a potential site of metabolism, thereby increasing the compound's half-life in vivo.
-
Homologs: Extending the alkyl chain at the 6-position (e.g., ethyl, propyl) would increase steric bulk and lipophilicity, which could be explored to optimize the therapeutic window.
Caption: Key structural components influencing bioactivity.
Potential Biological Applications and Screening Protocols
Given the prevalence of the 2-aminopyridine scaffold in various therapeutic areas, this compound and its derivatives are prime candidates for screening in several key disease models.
Kinase Inhibition
The 2-aminopyridine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[4][5][14] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[15][]
Potential Targets:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. 2-aminopyridine derivatives have shown promise as PI3K inhibitors.[6]
-
MAPK Pathway: The ERK1/2 signaling cascade, part of the MAPK pathway, is another critical target in oncology, and its modulation by aminopyridine compounds has been reported.[17]
-
CDKs: Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[18]
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase.[19]
Materials:
-
Kinase of interest (e.g., PI3Kδ, ERK2)
-
Kinase-specific substrate
-
ATP
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Add kinase buffer containing the kinase enzyme to each well of a 384-well plate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal proportional to ADP concentration.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Caption: Workflow for in vitro kinase inhibition screening.
Antibacterial Activity
The 2-aminopyridine scaffold is present in numerous compounds with antibacterial properties.[1][20] The increasing threat of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.
Potential Targets:
-
Bacterial Enzymes: Compounds could be designed to inhibit essential bacterial enzymes, such as those in the glyoxylate shunt, which is crucial for the survival of some pathogens like Pseudomonas aeruginosa.[7][21][22]
-
Cell Wall Synthesis or DNA Replication: These are classic targets for antibacterial drugs.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for quantifying the in vitro antibacterial activity of a compound.[23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds serially diluted in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the growth medium.
-
Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Concluding Remarks and Future Directions
This compound and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The strategic combination of a privileged 2-aminopyridine core with functionality that can modulate key physicochemical and pharmacological properties provides a strong rationale for their further investigation.
Future research should focus on:
-
Systematic Synthesis of Analogs: A library of homologs and analogs should be synthesized to systematically probe the structure-activity relationships.
-
Broad Biological Screening: These compounds should be screened against a diverse panel of biological targets, particularly kinases and bacterial strains.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways.
-
In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
This in-depth guide provides the foundational knowledge and experimental frameworks necessary to embark on the exciting journey of exploring the therapeutic potential of this versatile chemical scaffold.
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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N,N-diethyl-6-methyl-5-nitropyridin-2-amine. (n.d.). Win-Win Chemical. Retrieved from [Link]
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Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. Retrieved from [Link]
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Screening Strategies to Identify New Antibiotics. (2012). Bentham Science Publishers. Retrieved from [Link]
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A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021). ResearchGate. Retrieved from [Link]
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2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). MDPI. Retrieved from [Link]
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2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). PubMed. Retrieved from [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. Retrieved from [Link]
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Reaction of 2-amino-6-methylpyridine and steric hindrance. (n.d.). ResearchGate. Retrieved from [Link]
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2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. Retrieved from [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Retrieved from [Link]
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Nitropyridines, Their Synthesis and Reactions. (2019). ResearchGate. Retrieved from [Link]
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Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). MDPI. Retrieved from [Link]
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved from [Link]
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Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction. (2007). PubMed. Retrieved from [Link]
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2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. Retrieved from [Link]
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Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2018). ResearchGate. Retrieved from [Link]
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Nitro-Group-Containing Drugs. (2023). ACS Publications. Retrieved from [Link]
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IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (n.d.). Google APIs. Retrieved from [Link]
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Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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2-Amino-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). MDPI. Retrieved from [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Retrieved from [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. (2001). ResearchGate. Retrieved from [Link]
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Synthesis of 5-nitropyridin-2-ylazo push-pull derivatives. (2016). ResearchGate. Retrieved from [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Publishing. Retrieved from [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). MDPI. Retrieved from [Link]
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Kinase Inhibitors in Genetic Diseases. (2022). MDPI. Retrieved from [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. Retrieved from [Link]
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Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2015). ResearchGate. Retrieved from [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (2022). ChemRxiv. Retrieved from [Link]
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A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity. (2002). PubMed. Retrieved from [Link]
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Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (2006). PubMed. Retrieved from [Link]
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An In-depth Technical Guide to N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is a substituted nitropyridine derivative of interest in medicinal and organic chemistry. As a member of the nitropyridine class, it holds potential as a versatile intermediate for the synthesis of more complex heterocyclic systems, which are scaffolds for a wide range of biologically active molecules.[1] This guide provides a comprehensive overview of its synthesis, proposed chemical properties, and potential applications, drawing upon established methodologies for related compounds to offer a predictive framework for its scientific exploration.
Introduction and Significance
Substituted pyridines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and materials.[2] The introduction of a nitro group onto the pyridine ring significantly influences its chemical reactivity, making it a key precursor for a variety of functional group transformations. These transformations can lead to the creation of compounds with diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] this compound, with its specific substitution pattern, presents a unique scaffold for further chemical elaboration and potential incorporation into novel drug candidates. This guide will detail a proposed synthetic pathway, outline its likely chemical characteristics, and discuss its potential in the broader context of drug discovery and development.
Proposed Synthesis of this compound
A robust and efficient synthesis of this compound is crucial for its availability for research and development. Based on established methodologies for the synthesis of related nitropyridines, a two-step process is proposed, starting from the commercially available 2-chloro-6-methylpyridine.
Step 1: Synthesis of the Precursor, 2-(Diethylamino)-6-methylpyridine
The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-6-methylpyridine with diethylamine. This reaction is a common and effective method for the introduction of an amino group onto a pyridine ring.
Experimental Protocol:
-
To a solution of 2-chloro-6-methylpyridine in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add an excess of diethylamine.
-
The reaction mixture is heated to a temperature between 120-150 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 2-(diethylamino)-6-methylpyridine, can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a high-boiling point polar aprotic solvent facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction, which can be sluggish at lower temperatures.
-
An excess of diethylamine is used to drive the reaction to completion and to act as a base to neutralize the hydrochloric acid formed during the reaction.
-
The aqueous workup and extraction are standard procedures to separate the desired product from the solvent, excess amine, and any inorganic byproducts.
Step 2: Nitration of 2-(Diethylamino)-6-methylpyridine
The second step is the electrophilic nitration of the synthesized 2-(diethylamino)-6-methylpyridine to yield the final product, this compound. The reaction conditions are adapted from a highly efficient and environmentally conscious ("3E") method developed for a similar isomer.[3][4]
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (98%) to below 0 °C using an ice-salt bath.
-
Slowly add 2-(diethylamino)-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%) to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.
-
Add the cold nitrating mixture dropwise to the solution of the pyridine precursor in sulfuric acid, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a concentrated base, such as sodium hydroxide or ammonium hydroxide, while keeping the mixture cool in an ice bath.
-
The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]
Causality Behind Experimental Choices:
-
The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4]
-
Low temperatures are crucial to control the exothermic nitration reaction and to minimize the formation of unwanted byproducts.
-
The diethylamino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the 5-position is electronically favored for nitration.
-
The final neutralization and purification steps are essential to isolate the product in a pure form.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Physicochemical and Spectroscopic Properties (Predicted)
Table of Predicted Physicochemical Properties:
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₅N₃O₂ | From structure |
| Molecular Weight | 209.25 g/mol | From molecular formula |
| Appearance | Yellowish solid | Typical for nitropyridine derivatives |
| Melting Point | Moderately high | Presence of polar nitro group and aromatic ring |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform), sparingly soluble in water | Based on the nonpolar diethylamino and methyl groups and the polar nitro group |
| CAS Number | 28489-43-2 | [1][5] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl protons of the diethylamino group, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating diethylamino and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the carbon atoms attached to the nitrogen and oxygen atoms showing characteristic downfield shifts.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C-N stretching of the amino group, and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.25). Fragmentation patterns may involve the loss of the nitro group, ethyl groups, or other fragments.
Potential Applications and Future Research Directions
The true value of this compound lies in its potential as a versatile chemical intermediate.
Diagram of Potential Applications:
Caption: Potential synthetic transformations and applications of this compound.
-
Pharmaceutical Synthesis: The nitro group can be readily reduced to an amino group, providing a key handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic rings. These resulting structures are often found in pharmacologically active molecules.[1]
-
Agrochemical Development: Nitropyridine derivatives are known to be used as intermediates in the synthesis of herbicides and pesticides.[5] The specific substitution pattern of the title compound could be explored for the development of new agrochemicals.
-
Materials Science: The chromophoric nature of the nitropyridine core suggests potential applications in the development of dyes and functional organic materials.
Future Research:
-
Experimental Validation: The proposed synthetic route requires experimental validation to determine optimal reaction conditions, yields, and to fully characterize the product and any potential isomers.
-
Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR, MS) and single-crystal X-ray diffraction studies are needed to confirm the structure and provide a complete set of physicochemical data.
-
Biological Screening: The synthesized compound and its derivatives should be screened for a wide range of biological activities to uncover any potential therapeutic applications.
-
Reactivity Studies: A thorough investigation of the reactivity of the nitro and diethylamino groups will expand its utility as a synthetic intermediate.
Conclusion
This compound is a promising yet underexplored chemical entity. This guide provides a scientifically grounded framework for its synthesis and potential applications, based on established chemical principles and data from closely related compounds. By following the proposed methodologies and exploring the outlined research directions, scientists and researchers can unlock the full potential of this versatile nitropyridine derivative in the fields of drug discovery, agrochemical development, and materials science.
References
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Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. ResearchGate. [Link]
-
Wang, L. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Letters in Applied NanoBioScience, 10(4), 4131-4138. [Link]
-
PubChem. (n.d.). N,N-diethyl-5-nitropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 14(7), 692. [Link]
-
Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. Retrieved from [Link]
-
Tighine, A., & Rai, K. M. L. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 14(7), 692. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Abstract
This application note provides a comprehensive and field-tested protocol for the synthesis of N,N-diethyl-6-methyl-5-nitro-2-pyridinamine from 2-diethylamino-6-methylpyridine via electrophilic aromatic substitution. The nitration is achieved using a classic mixed acid (sulfuric and nitric acid) approach under controlled, cryogenic conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, critical safety protocols, and troubleshooting guidance to ensure a safe, reproducible, and high-yield synthesis.
Introduction and Significance
Substituted nitropyridines are pivotal building blocks in medicinal chemistry and materials science.[1] The title compound, this compound (CAS No. 28489-43-2), serves as a valuable intermediate for the synthesis of various pharmacologically active molecules and functional organic materials.[1][2] The synthesis route involves the nitration of 2-diethylamino-6-methylpyridine, an electron-rich heterocyclic system.
The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom.[3][4] However, the presence of strong electron-donating groups, such as the diethylamino group at the 2-position and the methyl group at the 6-position, activates the ring sufficiently to allow for efficient nitration under carefully controlled conditions. This guide elucidates the chemical principles governing this transformation and provides a robust protocol for its execution.
Scientific Principles and Reaction Mechanism
The core of this synthesis is the electrophilic aromatic substitution reaction, where a nitro group (-NO₂) replaces a hydrogen atom on the pyridine ring.
Generation of the Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Regioselectivity in a Substituted Pyridine Ring
The position of nitration on the 2-diethylamino-6-methylpyridine ring is dictated by the combined electronic and steric effects of the substituents:
-
2-Diethylamino Group: This is a powerful activating, ortho, para-directing group. It strongly activates the 3- and 5-positions through resonance donation of its lone pair of electrons.
-
6-Methyl Group: This is a weakly activating, ortho, para-directing group via hyperconjugation.
-
Pyridine Nitrogen: The ring nitrogen is inherently electron-withdrawing and deactivating, making electrophilic attack more difficult than on a corresponding benzene ring.[4] Under the strong acidic conditions of the reaction, this nitrogen is protonated, further increasing its deactivating effect.
The interplay of these factors directs the incoming nitronium ion predominantly to the 5-position . This position is para to the strongly activating diethylamino group and meta to the deactivating protonated ring nitrogen, representing the most electronically favorable and sterically accessible site for electrophilic attack.[5] Attack at the 3-position is sterically hindered by the adjacent diethylamino group.
The Reaction Mechanism
The mechanism proceeds via a classic SEAr pathway involving a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.
Caption: High-level overview of the nitration mechanism.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood.[6][7]
Reagents and Materials
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Density (g/mL) | Amount (Example Scale) | Notes |
| 2-Diethylamino-6-methylpyridine | 20381-36-2 | 164.25 | ~0.917 | 10.0 g (60.9 mmol) | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | ~1.84 | 50 mL | Reagent grade, 95-98% |
| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | ~1.42 | 4.2 mL (67.0 mmol) | Reagent grade, 68-70% |
| Crushed Ice / Deionized Water | - | 18.02 | 1.00 | ~500 g / 500 mL | For quenching and work-up |
| Sodium Hydroxide (NaOH) Solution | 1310-73-2 | 40.00 | - | As needed (e.g., 25% w/v) | For neutralization |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 0.902 | ~300 mL | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | Drying agent |
| Saturated Sodium Chloride Solution (Brine) | - | - | - | ~100 mL | For washing |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer (-20°C to 100°C)
-
100 mL pressure-equalizing dropping funnel
-
Ice-salt bath or cryocooler
-
1 L beaker
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
In a chemical fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a pressure-equalizing dropping funnel.
-
To the flask, add 2-diethylamino-6-methylpyridine (10.0 g, 60.9 mmol).
-
Place the flask in an ice-salt bath and begin stirring.
-
Carefully and slowly add concentrated sulfuric acid (50 mL) to the stirring starting material. The internal temperature will rise; ensure it does not exceed 20°C during this addition.
-
Once the addition is complete, cool the resulting solution to an internal temperature of 0°C.
-
-
Nitration:
-
Add concentrated nitric acid (4.2 mL, 67.0 mmol) to the dropping funnel.
-
Add the nitric acid dropwise to the stirred, cold sulfuric acid solution over a period of 30-45 minutes.
-
CRITICAL: Meticulously monitor the internal temperature throughout the addition, ensuring it remains between 0°C and 5°C. The reaction is highly exothermic.[8] Adjust the addition rate as needed to maintain temperature control.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.[1]
-
-
Work-up and Isolation:
-
Prepare a 1 L beaker containing approximately 500 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is also exothermic.
-
Once the ice has melted, place the beaker back into an ice bath.
-
Slowly neutralize the acidic solution by adding a 25% (w/v) sodium hydroxide solution in portions. Monitor the pH and temperature closely. The goal is a final pH of 7-8. This step is highly exothermic and requires patience.
-
Transfer the neutralized mixture to a 1 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with deionized water (1 x 100 mL) and saturated brine (1 x 100 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Remove the ethyl acetate using a rotary evaporator to yield the crude product, which may be a yellowish solid or oil.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Safety, Handling, and Emergency Procedures
Nitration reactions are inherently hazardous and must be treated with extreme caution. A thorough risk assessment must be conducted before beginning this procedure.[6]
-
Chemical Hazards:
-
Concentrated Sulfuric and Nitric Acids: Are highly corrosive and can cause severe burns upon contact with skin or eyes.[10][11] They are also powerful oxidizing agents that can react violently with combustible materials.[10]
-
Exothermic Reaction: The reaction generates significant heat. A loss of cooling can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, and the potential for explosion and release of toxic nitrogen dioxide (NO₂) gas.[6][8]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Waste Disposal:
-
All acidic aqueous waste must be carefully neutralized before disposal according to institutional guidelines. Organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Temperature was too low. 3. Product lost during work-up (e.g., incomplete extraction). | 1. Increase reaction time or allow the mixture to slowly warm to room temperature after the initial stirring period. 2. Ensure the temperature is maintained within the 0-5°C range, not significantly below. 3. Perform additional extractions and ensure the pH is correct before extraction. |
| Formation of Byproducts (e.g., dinitration) | 1. Reaction temperature was too high. 2. Excess nitric acid was used. 3. Reaction time was too long. | 1. Maintain strict temperature control below 5°C. 2. Use the stoichiometric amount or a slight excess of nitric acid as specified. 3. Monitor the reaction by TLC (if feasible) to avoid prolonged reaction times. |
| Dark Brown/Black Reaction Mixture | Oxidation of the starting material or product. This can be caused by excessively high temperatures or impurities. | Ensure the temperature is strictly controlled. Use high-purity reagents. The color often does not prevent product isolation, but purification will be more challenging. |
| Difficult Neutralization (Product oiling out) | The product may be less soluble in the highly ionic aqueous phase during neutralization. | Add the extraction solvent (ethyl acetate) to the mixture before or during the neutralization process. This will help to dissolve the product as it forms and prevent it from becoming an unmanageable tar. |
References
-
Chen, P., Lv, X., & Zhang, F. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Preprints.org. [Link]
-
St-Jean, A. (2024). Nitration reaction safety. YouTube. [Link]
-
Domingo, L. R. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society. [Link]
-
Islam, A., & Majee, A. (2013). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society. [Link]
-
Hill, M. D. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
-
Lakatosh, S. A., & Cundari, T. R. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]
-
Wang, L., et al. (2018). Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. The Journal of Organic Chemistry. [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]
-
Química Orgánica. (n.d.). Electrophilic substitution on pyridine. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]
-
NC State University. (2015). Handling of Concentrated Acids. YouTube. [Link]
-
Scribd. (n.d.). Acid Handling. [Link]
-
ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
-
Columbus Chemical. (2021). Concentrated Nitric with 2% Sulfuric Acid Safety Data Sheet. [Link]
-
Quora. (2023). What is the best way to store liquids such as nitric acid and sulphuric acid?[Link]
-
MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
-
Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]
-
Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. [Link]
-
India Fine Chemicals. (n.d.). N,N-Diethyl-6-methyl-5-nitropyridin-2-amine. [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. youtube.com [youtube.com]
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- 8. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
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- 10. ehs.washington.edu [ehs.washington.edu]
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- 12. scribd.com [scribd.com]
Application Notes and Protocols for N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine as a Pharmaceutical Intermediate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine as a versatile intermediate in pharmaceutical synthesis. The protocols and discussions herein are grounded in established chemical principles and aim to provide both practical, step-by-step instructions and a deeper understanding of the underlying chemical logic.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of disease areas. Their prevalence stems from their ability to engage in various biological interactions, favorable pharmacokinetic properties, and synthetic tractability. This compound is a valuable building block in this context, offering a synthetically versatile platform for the elaboration into more complex molecular architectures. The presence of a nitro group, a diethylamino moiety, and a methyl group on the pyridine ring allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of novel active pharmaceutical ingredients (APIs).
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 220 - 225 °C (428 - 437 °F) | [2] |
| CAS Number | 28489-43-2 | [3] |
Safety Precautions:
This compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with copious amounts of water.[4] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2-(diethylamino)-6-methylpyridine. This electrophilic aromatic substitution is a well-established transformation.[5][6]
Reaction Scheme
Caption: Synthesis of the target intermediate.
Detailed Protocol: Nitration of 2-(diethylamino)-6-methylpyridine
This protocol is adapted from established procedures for the nitration of substituted pyridines.[5][6]
Materials:
-
2-(diethylamino)-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-(diethylamino)-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Application as a Pharmaceutical Intermediate: Synthesis of a Substituted Pyridinediamine
The primary utility of this compound in pharmaceutical synthesis lies in the reduction of its nitro group to an amino group, yielding 5-amino-N,N-diethyl-6-methylpyridin-2-amine. This resulting vicinal diamine is a valuable precursor for the construction of various heterocyclic systems, which are common motifs in drug molecules.
The Crucial Reduction Step
The reduction of the nitro group is a pivotal transformation. Several methods can be employed, with the choice depending on the substrate's sensitivity to reaction conditions and the desired scale of the synthesis.
Caption: Key reduction transformation.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Celite®
Procedure:
-
Dissolve this compound in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-N,N-diethyl-6-methylpyridin-2-amine.
Protocol 2: Metal-Mediated Reduction with Iron
This method is a classic and cost-effective alternative to catalytic hydrogenation.
Materials:
-
This compound
-
Iron powder (Fe)
-
Acetic Acid (AcOH)
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Suspend this compound in a mixture of ethanol and water.
-
Add iron powder and acetic acid to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. The disappearance of the yellow color of the starting material is a good visual indicator of reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired diamine.
Further Synthetic Elaboration: A Hypothetical Pathway to a Bioactive Scaffold
The resulting 5-amino-N,N-diethyl-6-methylpyridin-2-amine is a versatile intermediate for constructing heterocyclic systems of medicinal interest, such as imidazopyridines.
Proposed Synthetic Route
Caption: Plausible synthetic elaboration.
This cyclocondensation reaction can be achieved by reacting the diamine with various electrophilic partners, such as aldehydes or carboxylic acids (or their derivatives), to form the imidazole ring. The specific conditions would depend on the nature of the chosen electrophile. This approach opens a pathway to a wide array of substituted imidazopyridines, a class of compounds known to exhibit a broad spectrum of biological activities.
Conclusion
This compound is a strategically important intermediate for the synthesis of functionalized pyridine derivatives with potential applications in pharmaceutical research and development. The protocols provided herein for its synthesis and subsequent reduction offer reliable and adaptable methods for laboratory-scale preparation. The resulting diamine serves as a key building block for the construction of more complex heterocyclic systems, highlighting the value of this compound in the drug discovery pipeline. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and laboratory conditions.
References
-
Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. [Link]
-
India Fine Chemicals. (n.d.). N,N-Diethyl-6-methyl-5-nitropyridin-2-amine. [Link]
-
Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Letters in Applied NanoBioScience, 11(4), 4131-4138. [Link]
-
PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of 6-Methyl-5-Nitropyridin-2-Amine: A Market Analysis for Manufacturers. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Google Patents. (2015).
Sources
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- 3. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine in Organic Material Synthesis
Foreword: A Versatile Building Block for Advanced Organic Materials
N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine emerges as a pivotal precursor in the synthesis of sophisticated organic materials. Its unique molecular architecture, characterized by the electron-donating diethylamino group and the electron-withdrawing nitro group on a pyridine scaffold, imparts a significant dipole moment and versatile reactivity. This makes it an attractive starting point for the development of novel chromophores, particularly for applications in nonlinear optics (NLO) and as a key component in the synthesis of specialized azo dyes. This document provides a comprehensive guide for researchers, chemists, and material scientists, detailing the synthesis, properties, and key applications of this compound, with a focus on enabling the creation of next-generation organic materials.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in materials synthesis. The following table summarizes its key identifiers and properties.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 6-Diethylamino-3-nitro-2-picoline, 2-Pyridinamine, N,N-diethyl-6-methyl-5-nitro- | [1], [2] |
| CAS Number | 28489-43-2 | |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [2] |
| Molecular Weight | 209.25 g/mol | [1][3] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
Synthesis Protocol: Nitration of 2-(Diethylamino)-6-methylpyridine
The primary route to this compound is through the electrophilic nitration of its precursor, 2-(diethylamino)-6-methylpyridine. The presence of the activating diethylamino group directs the nitration to the 5-position of the pyridine ring. The following protocol is adapted from a procedure for a closely related isomer and is expected to yield the desired product with high efficiency.[4][5]
Rationale Behind the Experimental Design
The use of a mixed acid system (concentrated sulfuric and nitric acids) is crucial for the generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion. The reaction is conducted at a low temperature to control the exothermic nature of the nitration and to minimize the formation of side products. The workup procedure is designed to neutralize the strong acid and isolate the organic product.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
-
Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(diethylamino)-6-methylpyridine (1 equivalent).
-
Acidic Dissolution: Cool the flask in an ice-salt bath to maintain an internal temperature below 0 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~5 equivalents) to the flask with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Once the precursor is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, ~1.2 equivalents) and concentrated sulfuric acid (H₂SO₄, ~1 equivalent) dropwise via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a beaker filled with crushed ice with constant stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide (NaOH, e.g., 25 wt%) until the pH reaches 6.0-7.0. A precipitate should form.
-
Isolation: Isolate the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Application in Organic Material Synthesis
The unique electronic properties of this compound make it a valuable precursor for a range of functional organic materials.
Precursor for Azo Dyes
The 2-amino group on the pyridine ring can be diazotized and coupled with various aromatic compounds to form highly conjugated azo dyes. These dyes have potential applications in textiles, printing, and as pH indicators.
Caption: General workflow for the synthesis of azo dyes.
-
Diazotization: Dissolve this compound in a cold aqueous solution of hydrochloric acid (HCl). Cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise with stirring to form the diazonium salt.
-
Coupling: In a separate beaker, dissolve the coupling partner (e.g., phenol, N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous NaOH for phenols, aqueous HCl for anilines) and cool to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring. The azo dye will precipitate out of the solution.
-
Isolation: Collect the azo dye by vacuum filtration, wash with cold water, and dry.
Building Block for Nonlinear Optical (NLO) Materials
The push-pull electronic nature of this compound, with the electron-donating diethylamino group and the electron-withdrawing nitro group, is a key feature for second-order nonlinear optical activity. Molecules with large second-order hyperpolarizabilities are essential for applications in optical data storage, telecommunications, and frequency conversion.[6] This compound can be further functionalized to enhance its NLO properties and incorporated into polymers or crystals for device fabrication.
Safety and Handling
Hazard Statement: Based on data for the related compound 6-Methyl-5-nitropyridin-2-amine, this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
References
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate. [Link]
-
N,N-Diethyl-6-methyl-5-nitropyridin-2-amine. India Fine Chemicals. [Link]
-
28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. Win-Win Chemical. [Link]
-
diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. [Link]
-
Linear and nonlinear optical properties of 2-(N-prolinol)-5-nitropyridine. Semantic Scholar. [Link]
-
The Synthesis of Azo Dyes. [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. National Institutes of Health. [Link]
-
Scheme (1) :-Synthesis of mono azo dye ligand 5-[2-(5-Nitro... ResearchGate. [Link]
-
Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. [Link]
-
Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. National Institutes of Health. [Link]
-
6-Methyl-5-nitropyridin-2-amine | C6H7N3O2 | CID 247976. PubChem. [Link]
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate. [Link]
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Application Notes and Protocols for the Cellular Use of PIK-III, a Selective Vps34 Inhibitor
Introduction: Understanding PIK-III in the Context of Autophagy Research
N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, more commonly known in the scientific literature as PIK-III or Vps34-IN2, is a potent and selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2] Vps34 is a crucial enzyme in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components to maintain homeostasis.[2][3] By catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P) on endosomal and autophagosomal membranes, Vps34 facilitates the recruitment of downstream autophagy-related (ATG) proteins, which are essential for the formation of the autophagosome.
PIK-III distinguishes itself by binding to a unique hydrophobic pocket within Vps34, conferring high selectivity over other PI3K isoforms, PI4Kβ, and mTOR.[1] This specificity makes PIK-III an invaluable tool for dissecting the intricate role of Vps34 in cellular processes, particularly autophagy. Its primary mode of action is the acute inhibition of autophagy and the de novo lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), a hallmark of autophagosome formation.[1][2][4] This inhibition leads to the stabilization and accumulation of autophagy substrates, such as p62/SQSTM1 and NCOA4.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of PIK-III in a cell culture setting. The protocols herein are designed to ensure experimental reproducibility and to offer insights into the causality behind key methodological choices.
Physicochemical Properties and Handling of PIK-III
A foundational understanding of the inhibitor's properties is paramount for its effective application.
| Property | Value | Source |
| Synonyms | Vps34-IN2, Vps34 Inhibitor 2 | [1] |
| CAS Number | 1383716-40-2 | [1] |
| Molecular Formula | C₁₇H₁₇N₇ | |
| Molecular Weight | 319.36 g/mol | [4] |
| IC₅₀ (Vps34) | ~18 nM | [1][5] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO (e.g., 63 mg/mL) and Ethanol; Insoluble in water | [4] |
Storage and Stability: For long-term use, PIK-III should be stored as a crystalline solid at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation.
Experimental Workflow for Cellular Studies with PIK-III
The following diagram outlines a typical experimental workflow for investigating the effects of PIK-III in a cell culture model. Subsequent sections will provide detailed protocols for each major step.
Caption: Experimental workflow for PIK-III cell-based assays.
Detailed Protocols
Protocol 1: Preparation of PIK-III Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for PIK-III and its compatibility with most cell culture media at low final concentrations (typically ≤ 0.5% v/v).[6] It is critical to prepare a concentrated stock solution to minimize the volume of solvent added to the cell culture, thereby avoiding solvent-induced cytotoxicity.
Materials:
-
PIK-III powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh out the desired amount of PIK-III powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Calculation Example (for 10 mM stock):
-
Molecular Weight of PIK-III = 319.36 g/mol
-
To make 1 mL of a 10 mM solution, you need 0.01 moles/L * 0.001 L * 319.36 g/mol = 0.00319 g = 3.19 mg of PIK-III.
-
Dissolve 3.19 mg of PIK-III in 1 mL of sterile DMSO.
-
-
-
Vortex the solution thoroughly until the PIK-III is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal Working Concentration
Rationale: The optimal concentration of PIK-III can vary significantly between cell lines. Therefore, it is essential to perform a dose-response experiment to determine the effective concentration for autophagy inhibition and to identify the threshold for cytotoxicity. A cell viability assay such as MTT or CCK-8 is a standard method for this purpose.
Materials:
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
PIK-III stock solution (from Protocol 1)
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the PIK-III stock solution in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest PIK-III concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared PIK-III dilutions to the respective wells.
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity. The optimal concentration for autophagy inhibition will typically be below the cytotoxic range. Based on published data, functional inhibition of Vps34 in cells occurs in the nanomolar to low micromolar range.[4][5]
Protocol 3: Assessment of Autophagy Inhibition
Rationale: The most direct method to confirm the inhibitory activity of PIK-III is to measure its effect on key autophagy markers. Western blotting for LC3-II and p62 is a widely accepted standard. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. Inhibition of Vps34 blocks this conversion. p62 is a receptor for cargo destined for autophagic degradation and is itself degraded in the process; therefore, its accumulation indicates autophagy inhibition.
Materials:
-
Cells cultured in 6-well or 10 cm plates
-
PIK-III at the predetermined optimal concentration
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with the optimal, non-toxic concentration of PIK-III (and a vehicle control) for a specified time (e.g., 2-24 hours). An incubation time of 2-6 hours is often sufficient to observe effects on LC3 lipidation.[4]
-
Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate the proteins by size, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against LC3, p62, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: Compared to the vehicle control, PIK-III treatment should result in a decrease or stabilization of the LC3-II band and an accumulation of the p62 protein.[2][4]
PIK-III's Mechanism of Action in the Autophagy Pathway
The following diagram illustrates the central role of Vps34 in the autophagy pathway and the point of inhibition by PIK-III.
Caption: PIK-III inhibits Vps34, blocking PI(3)P production.
Troubleshooting and Key Considerations
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to PIK-III. It is crucial to empirically determine the optimal concentration for each new cell line.
-
DMSO Toxicity: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically <0.5%). Always include a vehicle-only control in your experiments.
-
Off-Target Effects: While PIK-III is highly selective for Vps34, at very high concentrations, off-target effects on other kinases, such as PI(3)Kδ, might be possible.[4] It is good practice to use the lowest effective concentration.
-
Interpreting LC3-II Levels: The level of LC3-II can be influenced by both the rate of autophagosome formation and degradation. To distinguish between these, it is advisable to use a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in parallel. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux, whereas no further increase suggests a blockage in degradation.
By adhering to these detailed protocols and considerations, researchers can confidently employ PIK-III as a precise tool to investigate the multifaceted roles of Vps34 and autophagy in health and disease.
References
-
Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. Retrieved from [Link]
-
Dowdle, W. E., Nyfeler, B., Nagel, J., et al. (2014). Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo. Nature Cell Biology, 16(11), 1069–1079. Retrieved from [Link]
-
Bago, R., Malik, N., Munson, M. J., et al. (2015). Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo. Journal of Medicinal Chemistry, 58(16), 6435-6449. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). PIK-III. Retrieved from [Link]
-
ResearchGate. (n.d.). A Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo | Request PDF. Retrieved from [Link]
-
Oh, Y. J., & Heo, P. (2023). Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors. Experimental & Molecular Medicine, 55(10), 2111–2122. Retrieved from [Link]
-
A2S technologies. (n.d.). PIK-III. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-5-nitropyridin-2-amine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 22280-62-2,2-Amino-6-methyl-5-nitropyridine. Retrieved from [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Letters in Applied NanoBioScience, 11(4), 4131-4138. Retrieved from [Link]
-
ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]
Sources
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- 2. Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Note & Protocols for High-Throughput Screening with N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
For: Researchers, scientists, and drug development professionals.
Preamble: The Scientific Context for Screening N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide array of biological activities. The specific compound, this compound (CAS No. 28489-43-2), is a substituted nitropyridine.[1][2][3] While extensive biological data for this particular molecule is not yet prevalent in public literature, its structural motifs suggest potential interactions with key biological targets. Nitropyridine derivatives, for instance, have been investigated for activities ranging from antimicrobial to kinase inhibition.[4]
This document, therefore, provides a detailed, field-proven framework for assessing the bioactivity of this compound and similar small molecules using a high-throughput screening (HTS) approach. We will focus on a hypothetical, yet highly plausible, application: screening for inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a major target for drug discovery.[5] The protocols herein are designed to be robust, reproducible, and adaptable to various kinase targets.
Section 1: The Rationale - Why Screen for Kinase Inhibition?
Protein kinases play a central role in regulating a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the search for novel kinase inhibitors is a cornerstone of modern drug discovery.[5][6] High-throughput screening is an essential tool in this endeavor, allowing for the rapid evaluation of large compound libraries to identify potential lead molecules.[7][8]
The workflow for a typical HTS campaign for kinase inhibitors involves several stages, from initial single-concentration screening to more detailed dose-response analysis and secondary assays to confirm hits and elucidate their mechanism of action.
Caption: The two-step principle of the ADP-Glo™ Kinase Assay.
Section 3: Detailed HTS Protocol for Primary Screening
This protocol is designed for a 384-well plate format, which is standard for HTS.
3.1. Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Kinase: A purified, active protein kinase of interest.
-
Substrate: A specific peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine triphosphate solution.
-
Assay Buffer: Kinase reaction buffer (composition will be kinase-dependent).
-
Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine) for positive control wells.
-
ADP-Glo™ Kinase Assay Kit: Containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: 384-well, white, opaque plates suitable for luminescence measurements.
-
Instrumentation: A multi-mode plate reader with luminescence detection capabilities.
3.2. Experimental Protocol: Step-by-Step
-
Compound Plating:
-
Prepare a working solution of this compound by diluting the stock solution in an appropriate buffer. For a final assay concentration of 10 µM with a 1% DMSO concentration, dilute the 10 mM stock to 100 µM in assay buffer.
-
Using an automated liquid handler, dispense 50 nL of the 100 µM compound solution into the appropriate wells of the 384-well plate.
-
Dispense 50 nL of 100% DMSO into the negative control wells (maximum activity).
-
Dispense 50 nL of a working solution of the control inhibitor into the positive control wells (minimum activity).
-
-
Kinase and Substrate Addition:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer. The optimal concentrations of each should be determined empirically during assay development.
-
Dispense 2.5 µL of the kinase/substrate master mix into each well of the plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in the assay buffer.
-
Dispense 2.5 µL of the ATP solution into each well to start the reaction. The final volume in each well is now 5.05 µL.
-
Incubate the plate at room temperature (or the optimal temperature for the kinase) for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The integration time should be optimized to ensure a robust signal without saturation.
-
3.3. Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
The activity of the test compound is determined by comparing its signal to the positive and negative controls.
-
Percent Inhibition = 100 * (1 - [(Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)])
-
-
Z'-Factor Calculation:
-
The quality and robustness of the assay should be assessed by calculating the Z'-factor from the control wells on each plate.
-
Z' = 1 - [(3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|]
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
-
Hit Criteria:
-
A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
| Parameter | Description | Typical Value/Formula |
| Stock Concentration | This compound in 100% DMSO | 10 mM |
| Final Assay Concentration | Concentration of the test compound in the assay | 10 µM |
| Final DMSO Concentration | Percentage of DMSO in the final reaction volume | ≤ 1% |
| Incubation Times | Kinase reaction, ATP depletion, and signal generation | 60 min, 40 min, 30 min |
| Z'-Factor | A measure of assay quality | > 0.5 |
| Hit Threshold | The cutoff for identifying a primary hit | > 50% inhibition |
Section 4: Dose-Response Analysis for Confirmed Hits
Compounds identified as hits in the primary screen should be further evaluated to determine their potency (IC50 value).
4.1. Protocol for IC50 Determination
-
Serial Dilution: Prepare a series of dilutions of the hit compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Assay Performance: Perform the ADP-Glo™ Kinase Assay as described above, but with the different concentrations of the compound.
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Section 5: Concluding Remarks and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for the high-throughput screening of this compound as a potential kinase inhibitor. While the specific biological activity of this compound remains to be fully elucidated, the methodologies described here offer a robust starting point for its characterization. Positive results from such a screen would necessitate further investigation, including selectivity profiling against a panel of other kinases and validation in cell-based assays. The principles and protocols outlined are broadly applicable to the screening of any small molecule library against a variety of kinase targets.
References
-
Galiana-Roselló, C., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 853-863. [Link]
-
Lázaro, D. F., et al. (2018). Potent α-Synuclein Aggregation Inhibitors, Identified by High-Throughput Screening, Mainly Target the Monomeric State. ACS Chemical Neuroscience, 9(12), 2969-2983. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
-
Abe, N., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 864-872. [Link]
-
Kunsch, B., et al. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening, 17(5), 629-638. [Link]
-
Koo, J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Card, A., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 16(2), 212-223. [Link]
-
El-Sayed, N. N. E., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7247. [Link]
-
PubChem. N,N-diethyl-5-nitropyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Win-Win Chemical. N,N-diethyl-6-methyl-5-nitropyridin-2-amine. [Link]
Sources
- 1. 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine -Win-Win Chemical [win-winchemical.com]
- 2. N,N-Diethyl-6-methyl-5-nitropyridin-2-amine-India Fine Chemicals [indiafinechemicals.com]
- 3. 2-(N,N-Diethylamino)-6-methyl-5-Nitro-pyridine CAS#: [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine as a Novel Environment-Sensitive Molecular Probe
Abstract and Introduction
The study of cellular microenvironments and the pathological aggregation of proteins are critical frontiers in biomedical research. Environment-sensitive fluorescent probes are indispensable tools that offer high spatial and temporal resolution for interrogating these complex biological systems. This guide introduces N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, a pyridinamine derivative, as a putative molecular probe for sensing microenvironmental changes.
Structurally, this molecule possesses an electron-donating diethylamino group and an electron-withdrawing nitro group conjugated through a pyridine π-system. This donor-π-acceptor (D-π-A) motif is characteristic of "molecular rotors," a class of fluorophores whose emission properties are highly sensitive to the viscosity of their local environment[1][2]. The underlying mechanism involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state, a non-radiative de-excitation pathway that is suppressed in viscous or sterically hindered environments, leading to enhanced fluorescence emission[3].
This property suggests two primary applications for this compound:
-
Viscosity Sensor: To map viscosity gradients within cells or biomaterials.
-
Protein Aggregate Detector: To "turn-on" fluorescence upon binding to the crowded, motion-restricting environment of protein aggregates, a hallmark of many neurodegenerative diseases[4][5].
This document provides a comprehensive guide to the characterization and application of this compound, presenting detailed protocols for its validation as both a viscosity sensor and a probe for protein aggregation.
Physicochemical and Spectroscopic Properties
A thorough understanding of the probe's fundamental properties is essential for its effective use.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | 6-Diethylamino-3-nitro-2-picoline | [6][7] |
| CAS Number | 28489-43-2 | [6] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [7] |
| Molecular Weight | 209.25 g/mol | - |
| Appearance | Expected to be a crystalline solid | [8][9] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Methanol, Ethanol) | General knowledge |
| Purity | >98% (Recommended for experimental use) | - |
Note: Spectroscopic properties (λ_abs, λ_em, Quantum Yield) are environment-dependent and must be determined empirically as described in Protocol 1.
Principle of Operation: A Molecular Rotor Mechanism
The functionality of this compound as a molecular probe is predicated on the TICT mechanism. Upon photoexcitation, the molecule transitions to a locally excited (LE) state. From the LE state, it can return to the ground state via two competing pathways:
-
Radiative Decay: Emission of a photon (fluorescence). This pathway is dominant in rigid or viscous environments.
-
Non-Radiative Decay: Intramolecular rotation around the C-N bond of the diethylamino group forms a dark (non-fluorescent) TICT state, which then returns to the ground state without emitting light. This pathway is favored in low-viscosity environments where molecular rotation is facile[2].
Therefore, as environmental viscosity increases or when the probe binds to a surface like a protein aggregate, the rotational motion is hindered. This suppresses the non-radiative TICT pathway, forcing de-excitation through the radiative pathway and resulting in a significant increase in fluorescence quantum yield ("turn-on" effect)[4].
Figure 2: Workflow for characterizing the viscosity sensitivity of the probe.
Materials:
-
This compound
-
Anhydrous DMSO
-
Methanol (spectroscopic grade)
-
Glycerol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Probe Stock Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store protected from light at -20°C.
-
Rationale: DMSO is an excellent solvent for many organic molecules and can be stored desiccated to prevent degradation.
-
-
Solvent Preparation: Prepare a series of methanol-glycerol mixtures with varying volume percentages (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100). The viscosity of these mixtures is well-documented and can be found in reference literature.
-
Rationale: Glycerol is highly viscous, allowing for the creation of a wide range of viscosities when mixed with a low-viscosity solvent like methanol.
-
-
Sample Preparation: For each solvent mixture, prepare a sample by diluting the probe stock solution to a final concentration of 5 µM. Ensure the final DMSO concentration is less than 0.1% to minimize its effect on the bulk solvent properties.
-
Absorbance Measurement: Record the absorbance spectrum (e.g., 300-600 nm) for each sample to determine the maximum absorption wavelength (λ_max_abs).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λ_max_abs.
-
Record the emission spectrum (e.g., λ_max_abs + 20 nm to 700 nm).
-
Record the peak fluorescence intensity for each sample.
-
-
Data Analysis: Plot the peak fluorescence intensity (or quantum yield, if calculated) against the corresponding solvent viscosity on a log-log scale. A linear relationship confirms the molecular rotor behavior according to the Förster-Hoffmann equation.
Protocol 2: In Vitro Monitoring of Protein Aggregation
Objective: To determine if the probe can detect the formation of protein aggregates via fluorescence turn-on. This protocol uses Hen Egg White Lysozyme (HEWL) as a model protein that aggregates upon heating.
Figure 3: Workflow for monitoring protein aggregation using the molecular probe.
Materials:
-
Hen Egg White Lysozyme (HEWL)
-
Glycine-HCl buffer (50 mM, pH 2.5)
-
Probe stock solution (10 mM in DMSO)
-
Plate-reading fluorometer with temperature control and shaking
Procedure:
-
Protein Solution: Prepare a 50 µM solution of HEWL in 50 mM Glycine-HCl buffer (pH 2.5). Filter through a 0.22 µm syringe filter.
-
Rationale: Low pH and elevated temperature are known to induce aggregation of HEWL, providing a reliable model system.[10]
-
-
Reaction Setup: In a 96-well microplate, set up the following reactions:
-
Test Sample: 198 µL of HEWL solution + 2 µL of 500 µM probe solution (final conc: 50 µM HEWL, 5 µM probe).
-
Control 1 (Probe only): 198 µL of buffer + 2 µL of 500 µM probe solution.
-
Control 2 (Protein only): 198 µL of HEWL solution + 2 µL of buffer.
-
-
Aggregation and Monitoring:
-
Place the microplate in the fluorometer pre-heated to 65°C.
-
Set the instrument to read fluorescence intensity every 5 minutes for 2-4 hours, with intermittent shaking to promote aggregation. Use excitation and emission wavelengths determined from Protocol 1 (in a polar solvent like methanol).
-
-
Data Analysis: Subtract the background fluorescence of Control 1 from the Test Sample readings. Plot the corrected fluorescence intensity against time. A sigmoidal curve with increasing fluorescence is indicative of the probe detecting the aggregation process.[4] Compare this to Thioflavin T, a gold-standard amyloid probe, if desired.[11]
Protocol 3: Live-Cell Imaging Application
Objective: To use the probe for visualizing intracellular environments, such as mapping viscosity or detecting intracellular protein aggregates.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Probe stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and grow to 70-80% confluency.
-
Probe Loading:
-
Prepare a working solution of the probe at 1-10 µM in serum-free medium.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
Rationale: Serum-free medium is often used during probe loading to prevent binding to serum albumin. The optimal concentration and incubation time must be determined empirically to maximize signal and minimize cytotoxicity.
-
-
Washing: Wash the cells twice with warm PBS or live-cell imaging buffer to remove excess, unbound probe.
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images in relevant channels (e.g., probe fluorescence, brightfield/DIC).
-
-
Data Interpretation:
-
For Viscosity: Variations in fluorescence intensity across different cellular compartments may reflect differences in local viscosity. Co-localization with organelle-specific dyes can provide further insight.
-
For Aggregation: In cell models of protein aggregation (e.g., cells overexpressing a mutant, aggregation-prone protein), the appearance of bright, punctate fluorescent structures may indicate the probe is binding to intracellular aggregates.[12]
-
Troubleshooting and Considerations
-
Low Signal: Increase probe concentration or incubation time. Ensure excitation/emission wavelengths are optimal.
-
High Background: Decrease probe concentration or improve washing steps.
-
Photobleaching: Reduce laser power and exposure time. Use an anti-fade mounting medium for fixed-cell imaging.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the non-toxic concentration range of the probe.
-
Probe Calibration: For quantitative viscosity measurements in cells, advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) are recommended, as fluorescence lifetime is often less susceptible to concentration artifacts than intensity.[2]
References
-
Kuimova, M. K., et al. (2008). Molecular rotors—fluorescent biosensors for viscosity and flow. RSC Publishing. [Link]
-
Chan, K. H., et al. (2017). Modulation of Fluorescent Protein Chromophores To Detect Protein Aggregation with Turn-On Fluorescence. Journal of the American Chemical Society. [Link]
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors: Synthesis and evaluation as viscosity sensors. Journal of Biological Engineering. [Link]
-
Levitt, J. A., et al. (2020). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. ChemBioChem. [Link]
-
Lee, M. H., et al. (2013). Fluorescent Molecular Rotors for Viscosity Sensors. GIST Scholar. [Link]
-
Monti, S., et al. (2021). Protein aggregation detection with fluorescent macromolecular and nanostructured probes: challenges and opportunities. New Journal of Chemistry. [Link]
-
Wang, Z., et al. (2020). Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors. ACS Sensors. [Link]
-
Singh, P., et al. (2023). Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. International Journal of Biological Macromolecules. [Link]
-
De, S., et al. (2023). Seeing the Unseen: Super-Resolution Microscopy in Protein Aggregation Research. Chemical & Biomedical Imaging. [Link]
-
Ignatova, Z., et al. (2005). Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling. Proceedings of the National Academy of Sciences. [Link]
-
Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Letters in Applied NanoBioScience. [Link]
-
Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate. [Link]
-
India Fine Chemicals. N,N-Diethyl-6-methyl-5-nitropyridin-2-amine. [Link]
-
Win-Win Chemical. 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. [Link]
Sources
- 1. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Modulation of Fluorescent Protein Chromophores To Detect Protein Aggregation with Turn-On Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein aggregation detection with fluorescent macromolecular and nanostructured probes: challenges and opportunities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N,N-Diethyl-6-methyl-5-nitropyridin-2-amine-India Fine Chemicals [indiafinechemicals.com]
- 7. 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine -Win-Win Chemical [win-winchemical.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
Application Note & Protocol: A Robust and Scalable Synthesis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, a valuable substituted pyridine derivative. Substituted nitropyridines are crucial intermediates in the development of pharmaceutical compounds and specialty organic materials.[1][2] This guide is designed for researchers, chemists, and process development professionals, emphasizing a method that is economical, environmentally conscious, and scalable. The presented protocol is based on the direct nitration of 2-(diethylamino)-6-methylpyridine using a mixed acid system (H₂SO₄/HNO₃), a process optimized for high yield and purity while minimizing the need for complex purification steps like chromatography.[1] We will delve into the strategic rationale, process safety, step-by-step execution, and quality control measures necessary for a successful synthesis.
Synthetic Strategy & Mechanistic Rationale
The synthesis of substituted nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which generally makes it resistant to electrophilic aromatic substitution.[2] However, the presence of an electron-donating group, such as a dialkylamino substituent at the 2-position, activates the ring and directs the electrophilic substitution.
The chosen strategy involves the direct nitration of 2-(diethylamino)-6-methylpyridine. This approach is superior for scale-up compared to multi-step alternatives for several reasons:
-
Process Economy: It utilizes readily available and cost-effective starting materials and reagents.
-
Atom Economy: As a direct functionalization, it reduces the number of synthetic steps and potential for material loss.
-
High Regioselectivity: The powerful activating and ortho-, para-directing effect of the diethylamino group, combined with the directing effect of the methyl group, strongly favors the introduction of the nitro group at the 5-position.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyridine ring of the substrate then attacks the nitronium ion, leading to the formation of a sigma complex (Wheland intermediate). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.
Process Safety & Hazard Analysis
Scaling up chemical reactions requires a rigorous assessment of potential hazards. The nitration of aromatic compounds is a highly exothermic process and must be managed with extreme care.
-
Reagent Hazards:
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns. It is also a strong dehydrating agent.
-
Concentrated Nitric Acid (HNO₃): A strong oxidizing agent and highly corrosive. Contact with organic materials can lead to fire or explosion.
-
Nitrating Mixture (H₂SO₄/HNO₃): Extremely corrosive and reactive. Its preparation is exothermic and must be done with cooling.
-
-
Reaction Hazards:
-
Exothermicity: The reaction generates a significant amount of heat. Uncontrolled temperature can lead to runaway reactions, decomposition, and the formation of dangerous byproducts. Precise temperature control is critical.
-
Gas Evolution: Potential for the release of nitrogen oxides (NOx), which are toxic and corrosive. The reaction should be conducted in a well-ventilated fume hood.
-
Mandatory Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.
-
The reaction must be performed in a chemical fume hood with efficient ventilation.
-
An ice bath must be readily available for emergency cooling.
-
Ensure all glassware is dry and free of contaminants.
-
Add reagents slowly and monitor the internal temperature continuously with a calibrated thermometer.
Materials and Equipment
Reagents & Solvents
| Reagent/Solvent | Grade | CAS Number | Supplier |
| 2-(diethylamino)-6-methylpyridine | ≥97% | 20381-49-7 | Various |
| Sulfuric Acid (H₂SO₄) | 98% | 7664-93-9 | Various |
| Nitric Acid (HNO₃) | 65-70% | 7697-37-2 | Various |
| Sodium Hydroxide (NaOH) | Pellets | 1310-73-2 | Various |
| Deionized Water | N/A | 7732-18-5 | In-house |
| Ice | N/A | N/A | In-house |
| Ethanol or Isopropanol | Reagent | 64-17-5 / 67-63-0 | Various |
Equipment
-
Three-neck round-bottom flask of appropriate volume, equipped with a mechanical stirrer.
-
Dropping funnel for controlled addition of reagents.
-
Digital thermometer with a probe.
-
Cooling bath (ice-salt or cryo-cooler).
-
Büchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware (beakers, graduated cylinders, etc.).
-
pH meter or pH paper.
Detailed Scale-Up Synthesis Protocol
This protocol is based on the optimized conditions reported for the synthesis of the target compound.[1][2]
Step 1: Preparation of the Substrate Solution
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel in a cooling bath.
-
Charge the flask with concentrated (98%) sulfuric acid. The optimal molar ratio of H₂SO₄ to the starting pyridine is approximately 5:1.[2]
-
Begin stirring and cool the sulfuric acid to below 0 °C.
-
Slowly, add 2-(diethylamino)-6-methylpyridine dropwise via the dropping funnel to the cold sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition. The dissolution is exothermic.
Step 2: Nitration Reaction
-
Once the substrate is fully dissolved and the solution is cooled back to between -5 °C and 0 °C, begin the dropwise addition of concentrated (65%) nitric acid. The optimal molar ratio of HNO₃ to the starting pyridine is approximately 1.2:1.[2]
-
CRITICAL: Maintain the internal temperature strictly between -5 °C and 0 °C during the entire addition of nitric acid. The addition rate should be carefully controlled to prevent any temperature spikes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the reaction goes to completion.
Step 3: Quenching and Neutralization
-
Prepare a separate large beaker containing a stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching step is highly exothermic and should be performed cautiously.
-
Once the mixture is fully quenched and at a low temperature, begin neutralization. Slowly add a 25-50% (w/v) aqueous solution of sodium hydroxide (NaOH).
-
Monitor the temperature and pH closely, ensuring the temperature does not exceed 30 °C. Continue adding the NaOH solution until the pH of the mixture is adjusted to approximately 6.0-7.0.[2]
Step 4: Product Isolation and Purification
-
Upon neutralization, the product will precipitate out of the solution as a solid.
-
Cool the slurry in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.
-
For purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.
-
Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Workflow Visualization
Caption: A flowchart illustrating the key stages of the synthesis process.
Characterization & Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to the diethyl protons, the methyl protons, and the two aromatic protons on the pyridine ring. |
| ¹³C NMR | Structural Confirmation | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₅N₃O₂ = 209.25 g/mol ). |
| HPLC | Purity Assessment | A single major peak indicating >95% purity (or as per specification). |
| Melting Point | Purity Indication | A sharp melting point range consistent with literature values for the pure compound. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Temperature too high, causing side reactions.3. Product loss during work-up/neutralization. | 1. Increase reaction time at 0 °C.2. Ensure strict temperature control during nitration.3. Ensure pH is neutral; if too acidic or basic, product may be soluble. Ensure complete precipitation by cooling. |
| Dark/Oily Product | Formation of nitrated byproducts or thermal decomposition products. | Improve temperature control. Ensure slow, controlled addition of nitric acid. Purify crude product via recrystallization. |
| Incomplete Reaction | 1. Insufficient nitrating agent.2. Reaction time too short. | 1. Verify the concentration and stoichiometry of nitric acid.2. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. |
| Difficulty Filtering | Product is too fine or oily. | Ensure the slurry is well-cooled before filtration. If oily, try triturating with a non-polar solvent like hexane to induce solidification before recrystallization. |
References
-
LookChem. (n.d.). CAS 22280-62-2, 2-Amino-6-methyl-5-nitropyridine. Retrieved from LookChem website.[3]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.[4]
-
ACS Green Chemistry. (n.d.). Organo-catalyzed Synthesis of Substituted Pyridines.[5]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Mastering Organic Synthesis: The Versatility of 2-Amino-6-methyl-5-nitropyridine.[6]
-
AK Scientific Inc. (2025). 28489-43-2 this compound. Retrieved from AKSci website.[7]
-
ChemBK. (2024, April 9). 2-AMINO-5-NITRO-6-METHYL PYRIDINE.[8]
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.[9]
-
PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.[10]
-
Chen, S-Y., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. ResearchGate.[1]
-
Chen, S-Y., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Preprints.org.[2]
-
Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.[11]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.[12]
-
Santa Cruz Biotechnology. (n.d.). 2-Amino-5-nitro-6-methylpyridine. Retrieved from SCBT website.[13]
-
Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine.[14]
-
PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine. Retrieved from PubChem website.[15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]
- 6. nbinno.com [nbinno.com]
- 7. 28489-43-2 this compound AKSci 5475AQ [aksci.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine -Win-Win Chemical [win-winchemical.com]
- 15. 6-Methyl-5-nitropyridin-2-amine | C6H7N3O2 | CID 247976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitration of 2-diethylamino-6-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nitration of 2-diethylamino-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction, ensuring safety, optimizing yield, and achieving high product purity.
Section 1: Reaction Fundamentals & Challenges
The nitration of pyridine rings is a notoriously challenging electrophilic aromatic substitution (EAS) reaction. The pyridine nitrogen is electron-withdrawing, which deactivates the aromatic system towards electrophiles.[1] Furthermore, under the strongly acidic conditions required for nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is protonated, creating a pyridinium cation. This further deactivates the ring, making the reaction even more difficult.[2][3]
However, the substrate 2-diethylamino-6-methylpyridine possesses two electron-donating groups (EDGs): the diethylamino group at position C2 and the methyl group at C6. These groups activate the pyridine ring, making nitration more feasible compared to unsubstituted pyridine. The powerful activating and ortho-, para-directing effect of the amino group is the dominant factor in determining the regioselectivity of the reaction.
The primary challenges in this specific nitration include:
-
Controlling Regioselectivity: The activating groups direct the incoming nitro group, but the formation of multiple isomers is a common issue. The main products are typically the result of nitration at the C3 or C5 positions.
-
Managing Exothermicity: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[4][5] This can result in decreased yield, byproduct formation, and significant safety hazards.
-
Preventing Side Reactions: Oxidation of the starting material or product and polysubstitution can occur under harsh reaction conditions.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 2-diethylamino-6-methylpyridine in a question-and-answer format.
Q1: I am observing very low or no yield of the desired nitrated product. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common problem, often stemming from incomplete reaction or degradation of the starting material. Here are the primary causes and corresponding solutions:
-
Cause 1: Insufficiently Activating Conditions. While the substrate is activated, the pyridinium salt formation still significantly retards the reaction. Your nitrating mixture may not be strong enough.
-
Solution: Ensure you are using a potent nitrating system. A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is standard. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A study on the related 2-diethylamino-5-methyl pyridine found success with a mixture of 65% HNO₃ in concentrated H₂SO₄.[6]
-
-
Cause 2: Reaction Temperature is Too Low. While temperature control is critical to prevent side reactions, a temperature that is too low can result in prohibitively slow reaction kinetics.
-
Solution: Carefully optimize the reaction temperature. For this substrate, reactions are typically conducted at low temperatures (e.g., 0 to 10°C) to control the exotherm.[6] If you see no reaction, consider allowing the temperature to rise slightly (e.g., to 15-20°C) after the initial addition of the nitrating agent is complete, while monitoring carefully for any sudden exotherm.
-
-
Cause 3: Degradation of Starting Material. The strong oxidizing nature of the nitrating mixture can degrade the starting material, especially if the temperature is too high or the reaction time is too long.
-
Solution: Add the substrate slowly to the cold nitrating mixture (or vice-versa, see protocol below) to maintain a low temperature and dissipate heat. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.
-
Q2: My final product is a mixture of several isomers. How can I improve the regioselectivity?
Answer:
The formation of multiple isomers is expected due to the multiple activating groups. The diethylamino group strongly directs ortho and para, which correspond to the C3 and C5 positions. The methyl group provides weaker activation.
-
Cause 1: High Reaction Temperature. Higher temperatures provide more energy for the reactants to overcome the activation barriers for different isomeric products, leading to a decrease in selectivity.
-
Solution: Maintain Strict Temperature Control. The most critical parameter for controlling selectivity is temperature. The addition of the nitrating agent should be done dropwise at a temperature below 10°C, ideally between 0-5°C, using an ice-salt or acetone-dry ice bath.[6] This favors the kinetically controlled product, which is often the less sterically hindered isomer.
-
-
Cause 2: Ratio of Acids. The concentration of the nitronium ion and the overall acidity of the medium can influence the reaction pathway.
-
Solution: Optimize Reagent Ratios. Based on studies of similar compounds, a molar ratio of H₂SO₄ to HNO₃ of approximately 5:1 and a molar ratio of HNO₃ to the pyridine substrate of about 1.2:1 have been shown to be effective.[7] This ensures full generation of the nitronium ion while controlling the stoichiometry. See the table below for a summary of recommended conditions.
-
Table 1: Recommended Starting Conditions for Nitration
| Parameter | Recommended Value | Rationale | Reference |
|---|---|---|---|
| Nitrating Agent | Conc. H₂SO₄ / 65% HNO₃ | Standard, effective mixed acid system for generating NO₂⁺. | [6] |
| Molar Ratio (H₂SO₄:HNO₃) | ~5 | Drives the equilibrium towards nitronium ion formation. | [7] |
| Molar Ratio (HNO₃:Substrate) | 1.1 - 1.2 | Minimizes polysubstitution and side reactions. | [7] |
| Reaction Temperature | 0 - 10°C | Critical for controlling exotherm and improving regioselectivity. | [6] |
| Reaction Time | 30 min - 2 hours | Monitor by TLC/HPLC to determine optimal endpoint. |[6] |
Q3: The reaction temperature is increasing uncontrollably. What should I do?
Answer:
This is a thermal runaway and is a serious safety hazard.[5] It indicates that the rate of heat generation is exceeding the capacity of your cooling system.
-
Immediate Action:
-
Stop the addition of any reagents immediately.
-
If possible and safe to do so, increase the efficiency of the cooling bath (e.g., by adding more dry ice or salt).
-
If the reaction continues to accelerate, prepare for an emergency quench by pouring the reaction mixture onto a large amount of crushed ice in a separate, large vessel. Do this behind a blast shield.
-
Alert personnel in the lab and follow your institution's emergency procedures.[4]
-
-
Prevention:
-
Use a larger flask: Ensure the reaction volume does not exceed 50% of the flask's capacity to provide adequate headspace and surface area for heat exchange.
-
Ensure efficient stirring: Vigorous mechanical stirring is crucial for uniform temperature distribution.
-
Slow the addition rate: The rate of addition of the nitrating agent or substrate is the primary means of controlling the rate of heat generation.
-
Pre-cool all solutions: Ensure both the substrate solution and the nitrating mixture are at the target temperature before starting the addition.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for this nitration?
Answer:
Safety is paramount. Nitric acid is highly corrosive and a strong oxidizer, and the reaction is exothermic.[8][9]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[4]
-
Engineering Controls: Conduct the entire procedure in a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency eyewash and safety shower are immediately accessible.[8][10]
-
Handling: Always add reagents slowly and in a controlled manner. Never add water to concentrated acid; instead, quench the reaction by slowly adding the reaction mixture to ice/water.
-
Waste Disposal: Do not mix nitric acid waste with organic solvents or other reactive chemicals.[10] Quench and neutralize the reaction mixture before disposing of it according to your institution's guidelines.
Q2: How should I monitor the progress of the reaction?
Answer:
Monitoring the reaction is key to achieving optimal results and preventing over-reaction.
-
Thin Layer Chromatography (TLC): This is the quickest method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product(s). The nitrated product will typically have a different Rf value.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These methods provide more quantitative data on the consumption of starting material and the formation of products and isomers.[6][11] They are ideal for reaction optimization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small, carefully quenched aliquot for ¹H NMR analysis can definitively confirm the formation of the product and help identify isomers.[6]
Q3: What is the best work-up procedure after the reaction is complete?
Answer:
A proper work-up procedure is crucial for isolating the product and ensuring safety.
-
Quenching: The reaction is quenched by slowly pouring the cold reaction mixture onto a large excess of crushed ice with vigorous stirring. This dilutes the acid and dissipates any remaining heat.
-
Neutralization: The acidic aqueous solution is then carefully neutralized. A solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is typically used. This must be done slowly and with cooling, as the neutralization is also highly exothermic. Adjust the pH to be slightly basic (pH 8-9) to ensure the amine product is in its free base form.[6]
-
Extraction: Once neutralized, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product can then be purified, typically by column chromatography or recrystallization.[6]
Section 4: Protocols & Visualizations
Experimental Protocol: Nitration of 2-diethylamino-6-methylpyridine
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be performed before starting any work.
-
Preparation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5.0 molar equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add 65% nitric acid (1.2 molar equivalents) to the sulfuric acid via the dropping funnel, ensuring the temperature remains below 10°C. Stir the resulting mixed acid for 15 minutes.
-
-
Reaction:
-
Dissolve 2-diethylamino-6-methylpyridine (1.0 molar equivalent) in a small amount of concentrated sulfuric acid in the dropping funnel.
-
Add the substrate solution dropwise to the cold, stirring mixed acid over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
In a separate large beaker, prepare a mixture of crushed ice and water (at least 10x the volume of the reaction mixture).
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Cool the quenched mixture in an ice bath and slowly add a 25% aqueous solution of NaOH to neutralize the acid. Monitor the pH, bringing it to ~8-9. Ensure the temperature does not rise above 25°C.
-
Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
-
Visualizations
Caption: General experimental workflow for the nitration reaction.
Caption: Decision tree for troubleshooting common nitration issues.
References
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
-
Nitration reaction safety. YouTube. Available at: [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]
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Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. ResearchGate. Available at: [Link]
-
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Nitric Acid Safety. University of Washington Environmental Health & Safety. Available at: [Link]
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A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Preprints.org. Available at: [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
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Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available at: [Link]
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Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]
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Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]
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Reduce your risk of a nitric acid incident. University of Washington Environmental Health & Safety. Available at: [Link]
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. ResearchGate. Available at: [Link]
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Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Conference Paper. Available at: [Link]
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Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry. Available at: [Link]
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Analytical Methods for the Determination of Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Available at: [Link]
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Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
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Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Scirp.org. Available at: [Link]
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Discuss the chemistry of pyridine under nitration. Filo. Available at: [Link]
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The reaction mechanism of the nitration of pyridine compounds by N₂O₅–NaHSO₃. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Technical Support Center: Purification of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Welcome to the technical support center for the purification of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your experimental work.
Introduction to Purification Challenges
This compound is a key intermediate in pharmaceutical synthesis.[1][2] Its synthesis, typically achieved through the nitration of 2-diethylamino-6-methyl pyridine, presents several purification hurdles.[1][2] The primary challenges stem from the formation of isomeric byproducts and the removal of unreacted starting materials, which possess similar physicochemical properties to the target compound. This guide provides a structured approach to troubleshoot and overcome these purification obstacles.
Core Purification Principles
The successful purification of this compound hinges on exploiting the subtle differences in polarity, solubility, and affinity between the desired product and its impurities. A multi-step approach is often necessary to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is an oily residue after synthesis and workup. How do I proceed with purification?
Answer: An oily crude product is common and typically indicates the presence of residual solvents, unreacted starting material, and isomeric byproducts. The immediate goal is to induce crystallization or prepare the sample for chromatography.
Troubleshooting Steps:
-
Solvent Removal: Ensure all extraction solvents (e.g., toluene) are thoroughly removed under reduced pressure.[1] High-boiling point solvents can hinder crystallization.
-
Trituration: Attempt to solidify the oil by trituration with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to wash away highly non-polar impurities and induce crystallization of your target compound.
-
Solvent-Antisolvent Recrystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes) until turbidity persists. Allow the solution to stand, ideally at a reduced temperature, to promote crystal formation.
FAQ 2: My primary impurity is the unreacted starting material, 2-diethylamino-6-methyl pyridine. What is the most effective way to remove it?
Answer: The starting material is more basic than the nitrated product. This difference in basicity can be exploited through an acidic wash during the workup.
Experimental Protocol: Acidic Extraction
-
Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic starting material will be protonated and partition into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Causality: The nitro group on the pyridine ring of the product is electron-withdrawing, reducing the basicity of the pyridine nitrogen and the exocyclic amino group. The starting material, lacking this group, is more readily protonated and extracted into the aqueous acid phase.
FAQ 3: I am struggling to separate the desired 5-nitro isomer from other positional isomers formed during nitration. What purification strategy should I employ?
Answer: The separation of positional isomers is a significant challenge due to their similar physical properties.[1] Column chromatography is the most common and effective method. Recrystallization can also be effective if a suitable solvent system is identified.
Troubleshooting with Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. For nitropyridine isomers, silica gel is the standard stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Logic for Solvent Selection: The isomers will have slightly different polarities. By starting with a non-polar mobile phase and gradually increasing the polarity, you can selectively elute the compounds, with the least polar isomer eluting first.
Troubleshooting with Recrystallization
Recrystallization is a powerful technique if the desired isomer has significantly different solubility in a particular solvent compared to the impurities.
Solvent Screening for Recrystallization
| Solvent System | Observation |
| Ethanol/Water | The product may be soluble in hot ethanol and precipitate upon the addition of water. |
| Isopropanol | Can be effective for crystallizing the desired product while leaving more soluble isomers in the mother liquor. |
| Toluene | The product can be extracted with toluene, suggesting some solubility.[1] Cooling a saturated toluene solution may yield crystals. |
| Ethyl Acetate/Hexanes | A common solvent/anti-solvent system for compounds of moderate polarity. |
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, cool the solution in an ice bath or a refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
FAQ 4: Can I avoid column chromatography for the purification of this compound?
Answer: Yes, under optimized reaction conditions, it is possible to obtain the product in high purity without the need for column chromatography.[1][2] This approach focuses on maximizing the conversion of the starting material and the selectivity for the desired isomer.
Innovative 3E (Ecologic, Economical, and Environmentally-friendly) Synthesis and Purification
This method relies on precise control of the nitration reaction conditions to yield a product mixture where the desired isomer is in high concentration, allowing for its direct crystallization.[1]
Optimized Reaction and Work-up Protocol:
-
Controlled Nitration: The nitration is performed using a specific molar ratio of sulfuric acid to nitric acid to maximize the yield of the desired 5-nitro isomer.[1]
-
Neutralization and Extraction: The reaction mixture is carefully neutralized, and the product is extracted with toluene.
-
Washing: The organic phase is washed with water and brine.
-
Concentration and Crystallization: The toluene is removed under reduced pressure, and the resulting high-concentration product is allowed to crystallize.[1]
Diagram of the 3E Purification Workflow
Caption: Workflow for the 3E synthesis and purification of this compound.
FAQ 5: My purified product is a yellow powder. Is this the expected appearance?
Answer: Yes, nitropyridine derivatives are often yellow solids. The color is due to the electronic transitions associated with the nitro-aromatic chromophore. For a related compound, 2-Amino-6-methyl-5-nitropyridine, a yellow powder appearance is reported.[3]
Purity Confirmation
While color can be an indicator, it is not a definitive measure of purity. The purity of the final product should always be confirmed by analytical techniques such as:
-
Melting Point: A sharp melting point range is indicative of high purity. For the related compound 2-Amino-6-methyl-5-nitropyridine, the melting point is reported as 185-189 °C.[3][4]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.
-
HPLC/LC-MS: To determine the percentage purity and identify any trace impurities.
-
Elemental Analysis: To confirm the elemental composition.
Summary of Troubleshooting Strategies
| Issue | Recommended Action | Underlying Principle |
| Oily Crude Product | Trituration or Solvent-Antisolvent Recrystallization | Inducing a phase change from oil to solid by altering solvent conditions. |
| Starting Material Contamination | Acidic Wash | Exploiting the higher basicity of the starting material for selective extraction. |
| Isomeric Impurities | Column Chromatography or Fractional Recrystallization | Separating compounds based on small differences in polarity and solubility. |
| Desire to Avoid Chromatography | Optimized Reaction Conditions and Direct Crystallization | Maximizing product concentration to allow for purification without chromatography.[1][2] |
Logical Flow for Purification Decision Making
Caption: Decision tree for the purification of this compound.
References
-
Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Letters in Applied NanoBioScience, 11(4), 4131-4138. [Link]
-
ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. [Link]
-
Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-5-nitropyridin-2-amine. Retrieved from [Link]
-
ChemBK. (2024). 2-AMINO-5-NITRO-6-METHYL PYRIDINE. Retrieved from [Link]
- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
LookChem. (n.d.). Cas 22280-62-2,2-Amino-6-methyl-5-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. Retrieved from [Link]
-
ChemSrc. (2024). N,N-diethyl-5-nitropyridin-2-amine. Retrieved from [Link]
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Stability testing of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine under experimental conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the stability testing of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of evaluating the stability of this substituted nitroaromatic pyridine derivative. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
Understanding the Stability Profile: A Structure-Based Assessment
This compound is a molecule with several functional groups that dictate its potential stability challenges. A proactive understanding of its chemical nature is the first step in designing a robust stability testing program.
-
Nitroaromatic System : The nitro group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring. Nitroaromatic compounds are known to be susceptible to reduction and are often photosensitive.[1]
-
Pyridine Ring : While generally stable, the pyridine ring can undergo hydroxylation.[2] The substitution pattern will influence the sites of potential degradation.
-
Methyl Group : The methyl group can be a site for oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative.
This combination of functional groups suggests that the molecule may be particularly sensitive to oxidative and photolytic stress. Hydrolytic stability will likely be influenced by pH, given the basicity of the diethylamino group.
Frequently Asked Questions (FAQs)
Q1: Why is forced degradation testing necessary for this compound?
Forced degradation, or stress testing, is crucial for several reasons. It helps to identify the likely degradation products, which is essential for developing a stability-indicating analytical method that can separate the parent compound from its degradants.[5][6] These studies also provide insights into the intrinsic stability of the molecule, helping to elucidate degradation pathways and inform decisions on formulation, packaging, and storage conditions.
Q2: What are the most probable degradation pathways for this molecule?
Based on its structure, the most likely degradation pathways are:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. This is a common degradation pathway for nitroaromatic compounds.[1]
-
Photodegradation: Many nitroaromatic compounds are sensitive to light.[7] UV exposure can lead to complex degradation pathways, including the formation of free-radical intermediates.
-
Hydroxylation of the pyridine ring: While the pyridine ring is relatively stable, enzymatic or oxidative processes can introduce hydroxyl groups.[2]
Q3: My HPLC analysis shows significant peak tailing for the main compound. What is the cause and how can I fix it?
Peak tailing for this compound is almost certainly due to the basic diethylamino group interacting with acidic silanol groups on the surface of standard silica-based C18 columns.[8][9] This secondary interaction causes the analyte to "drag" along the stationary phase, resulting in an asymmetric peak.
Solutions include:
-
Lowering the mobile phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[10][11]
-
Using a competing base: Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[8]
-
Employing a modern, end-capped column: High-purity silica columns with advanced end-capping or polar-embedded phases are designed to minimize silanol interactions and provide excellent peak shapes for basic compounds.[9][12]
Q4: I am observing a loss of total analyte mass (poor mass balance) in my stability studies. What could be the reasons?
Poor mass balance, where the sum of the parent compound and its detected degradation products is less than the initial amount, can be due to several factors:
-
Formation of non-UV active degradants: Some degradation pathways might lead to products that do not have a chromophore and are therefore invisible to a UV detector.
-
Formation of highly polar degradants: Degradation products may be too polar to be retained on a standard reversed-phase HPLC column and may elute in the void volume.[13]
-
Formation of insoluble or volatile degradants: The degradation products might precipitate out of solution or be lost to evaporation.
-
Adsorption of degradants: Degradation products may irreversibly adsorb to the column or vials.
Experimental Protocols
Protocol: Forced Degradation Studies
Forced degradation studies should be performed on a single batch of the substance to establish its intrinsic stability profile.[5] The goal is to achieve 5-20% degradation of the active substance.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).2. Dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.3. Heat at 60°C for 24 hours.4. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis. | To evaluate stability in acidic conditions. The diethylamino group will be protonated, which may influence the stability of the molecule. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.2. Dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.3. Heat at 60°C for 24 hours.4. Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis. | To assess stability in alkaline conditions. The pyridine ring system can be susceptible to nucleophilic attack under basic conditions, although this is generally less common. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.2. Dilute with 3% Hydrogen Peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.3. Keep at room temperature for 24 hours, protected from light.4. Dilute with mobile phase for HPLC analysis. | To test susceptibility to oxidation. The diethylamino group and the methyl group are potential sites of oxidation.[3][14] |
| Thermal Degradation | 1. Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.2. Also, prepare a 0.1 mg/mL solution and heat at 60°C for 24 hours (protected from light).3. Dissolve the solid sample and dilute the solution sample with mobile phase for HPLC analysis. | To evaluate the effect of heat on both the solid and solution states. Nitroaromatic compounds can have complex thermal decomposition pathways.[15][16][17] |
| Photolytic Degradation | 1. Expose the solid compound and a 0.1 mg/mL solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][18][19][20][21]2. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation. | To determine the photosensitivity of the molecule. The nitroaromatic moiety is a known chromophore that can absorb UV light and trigger degradation.[7] |
Protocol: Stability-Indicating HPLC Method
This is a starting point for method development. Optimization will be necessary based on the results of the forced degradation studies.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm (preferably a modern, base-deactivated or polar-embedded phase column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm and 330 nm (or scan with a PDA detector to find the optimal wavelength) |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Peak Shape (Tailing) | 1. Silanol Interactions: The basic diethylamino group is interacting with acidic silanol groups on the silica support of the HPLC column.[8][9]2. Column Overload: Injecting too high a concentration of the analyte. | 1a. Optimize Mobile Phase pH: Lower the pH to ~2.5-3.0 with formic or phosphoric acid. This protonates the silanols, reducing their capacity for secondary interactions with the protonated amine.[10][11]1b. Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols, providing much better peak shapes for basic compounds.[9]2. Reduce Injection Concentration: Dilute the sample. Overloading saturates the stationary phase, leading to peak distortion. |
| Unexpected Peaks in Chromatogram | 1. Degradation: The compound is unstable under the analytical conditions (e.g., mobile phase, temperature).2. Sample/Solvent Contamination: Impurities in the diluent or from the sample matrix.3. Carryover: Insufficient cleaning of the injector between runs. | 1. Check Compound Stability in Diluent: Analyze the sample immediately after preparation and then after several hours to see if new peaks appear.2. Run Blanks: Inject the sample diluent alone to check for solvent-related peaks. Use high-purity solvents.[22]3. Optimize Needle Wash: Increase the volume and/or strength of the injector wash solvent to ensure the sample is completely removed from the injection system. |
| Drifting Baseline | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the initial mobile phase conditions.2. Mobile Phase Issues: Solvents are not properly degassed, or one component is slowly precipitating.3. Temperature Fluctuations: The column temperature is not stable. | 1. Increase Equilibration Time: Ensure the baseline is stable for at least 5-10 minutes before the first injection.2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. Ensure buffer salts are fully soluble in the mobile phase mixture.[22]3. Use a Column Oven: A stable column temperature is critical for reproducible chromatography. |
| No Degradation Observed in Stress Studies | 1. Stress Conditions Too Mild: The compound is highly stable under the applied conditions.2. Insufficient Reaction Time: The duration of the stress was not long enough to induce degradation. | 1. Increase Stress Severity: Increase the concentration of the stressor (e.g., use 1 M HCl/NaOH), increase the temperature, or use a higher concentration of H₂O₂.[5]2. Extend Duration: Increase the exposure time to the stress condition. The goal is to achieve 5-20% degradation to ensure the method is truly stability-indicating. |
Visualizations and Workflows
Experimental Workflow for Stability Testing
Caption: General workflow for stability testing and method development.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the target molecule.
Troubleshooting HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Identification of Degradation Products
Once degradation is observed and the HPLC method is optimized, identifying the structure of unknown degradation products is critical. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.[23][24][25][26][27]
Protocol: Degradant Identification using LC-MS/MS
-
Sample Preparation: Analyze the stressed samples that show the most significant and clean degradation (ideally 10-20% degradation).
-
LC-MS Analysis: Use the developed stability-indicating HPLC method coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in both full scan mode to determine the accurate mass of the parent and degradation products, and in tandem MS (MS/MS) mode.
-
Fragmentation Analysis: In MS/MS mode, the mass spectrometer isolates a specific ion (like the molecular ion of a degradant) and fragments it. By comparing the fragmentation pattern of the degradant to that of the parent compound, the site of modification on the molecule can often be deduced.[25][26]
-
Structure Elucidation: Use the accurate mass data to propose elemental compositions for the degradants. Combine this with the MS/MS fragmentation data to propose the most likely chemical structures. For example, a mass increase of 16 Da often suggests the addition of an oxygen atom (hydroxylation or N-oxide formation). A mass decrease of 2 Da could indicate the formation of a double bond.
By following this structured approach, you can effectively characterize the stability of this compound and develop a robust, validated analytical method to ensure its quality and performance.
References
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Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
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Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]
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DTIC. Thermal Stability Characteristics of Nitroaromatic Compounds. Available from: [Link]
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Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2023-10-28). Available from: [Link]
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uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2024-04-19). Available from: [Link]
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Agilent Technologies. HPLC Troubleshooting Guide. Available from: [Link]
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Phenomenex. How to Reduce Peak Tailing in HPLC? (2024-06-09). Available from: [Link]
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MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available from: [Link]
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Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
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Semantic Scholar. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Available from: [Link]
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MDPI. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Available from: [Link]
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ResearchGate. (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Available from: [Link]
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uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024-05-05). Available from: [Link]
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MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2023-11-30). Available from: [Link]
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National Center for Biotechnology Information. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available from: [Link]
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National Center for Biotechnology Information. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Available from: [Link]
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National Council of Educational Research and Training. Amines. Available from: [Link]
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National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
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PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2024-05-23). Available from: [Link]
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Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available from: [Link]
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Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019-10-07). Available from: [Link]
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Royal Society of Chemistry. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Available from: [Link]
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YouTube. HPLC problems with very polar molecules. (2024-01-08). Available from: [Link]
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American Society for Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available from: [Link]
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ACS Publications. Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. Available from: [Link]
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ACS Publications. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Available from: [Link]
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European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
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ResearchGate. (PDF) Degradation of Pyridines in the Environment. Available from: [Link]
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ResearchGate. (PDF) Relative Stability and Basicity of Enamines from Aminocatalysts. Available from: [Link]
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CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. Available from: [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
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Journal of Molecules. High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Available from: [Link]
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YouTube. ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2023-11-18). Available from: [Link]
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SciSpace. Stability Indicating HPLC Method Development and Validation. Available from: [Link]
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IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]
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ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998-01-01). Available from: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
SpringerLink. Development and validation of a new RP-HPLC method for organic explosive compounds. Available from: [Link]
-
Semantic Scholar. Microbial Degradation of Pyridine and Pyridine Derivatives. Available from: [Link]
-
VŠCHT Praha. Stability-Indicating HPLC Method Development. Available from: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. ajrconline.org [ajrconline.org]
- 6. scispace.com [scispace.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. ikev.org [ikev.org]
- 20. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 23. pharmafocusamerica.com [pharmafocusamerica.com]
- 24. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Troubleshooting the Synthesis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Welcome to the technical support center for the synthesis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific synthetic procedure. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting, ensuring both scientific accuracy and practical utility.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yields in the synthesis of this compound, which is typically achieved through the nucleophilic aromatic substitution (SNAr) of a precursor like 2-chloro-6-methyl-5-nitropyridine with diethylamine, can stem from several factors.[1] The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, makes the 2-position susceptible to nucleophilic attack.[1] However, suboptimal conditions can hinder this process.
Common Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Troubleshooting: Extend the reaction time or consider a moderate increase in temperature. For instance, some SNAr reactions on similar substrates are heated to 80°C or even refluxed.[1]
-
-
Suboptimal Temperature: The reaction temperature might be too low for an efficient substitution to occur.
-
Troubleshooting: Empirically determine the optimal temperature. A stepwise increase in temperature while monitoring the reaction can help identify the sweet spot without promoting byproduct formation.
-
-
Base Equivalents: Inadequate neutralization of the HCl byproduct can protonate the diethylamine, reducing the concentration of the active nucleophile.
-
Troubleshooting: Ensure at least two equivalents of diethylamine are used—one to act as the nucleophile and one to act as the base. Alternatively, a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can be added.[1]
-
-
Purity of Starting Materials: Impurities in the 2-chloro-6-methyl-5-nitropyridine or diethylamine can interfere with the reaction.[2][3]
-
Troubleshooting: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the starting materials before use.
-
Q2: I'm observing a significant amount of an apolar byproduct in my crude reaction mixture. What could it be?
A2: A common and often overlooked byproduct in reactions involving nitrated pyridines is the reduction of the nitro group. This is especially prevalent if the reaction is not performed under an inert atmosphere or if certain metals are present.
Potential Byproduct: N,N-Diethyl-6-methyl-2,5-pyridinediamine.
Causality: The nitro group is susceptible to reduction, which can be inadvertently caused by various factors in the reaction setup, including certain impurities or interactions with the reaction vessel. The resulting amino group is significantly more electron-donating, which would make the compound more apolar than the desired nitro-substituted product.
Troubleshooting Workflow for Apolar Byproduct Identification:
Caption: Troubleshooting workflow for apolar byproducts.
Experimental Protocol: Small-Scale Reaction under Inert Atmosphere
-
Setup: Dry a round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum and backfill with nitrogen or argon.
-
Reagents: Add 2-chloro-6-methyl-5-nitropyridine (1.0 eq) to the flask, followed by anhydrous solvent (e.g., DMF or Ethanol).[1]
-
Inerting: Bubble nitrogen or argon through the solution for 10-15 minutes.
-
Addition: Add diethylamine (2.2 eq) dropwise at room temperature under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature and monitor by TLC.
-
Work-up: After completion, cool the reaction, and proceed with the standard aqueous work-up.
Q3: My final product is a dark, tarry material that is difficult to purify. What is causing this?
A3: The formation of dark, polymeric materials often points towards side reactions occurring at elevated temperatures or over extended reaction times.[2] In the context of nitro-activated pyridine systems, several possibilities exist.
Potential Causes:
-
Self-Condensation/Polymerization: At high temperatures, activated pyridines can undergo self-condensation reactions.
-
Degradation of the Nitro Group: The nitro group itself can participate in complex decomposition pathways, especially in the presence of strong bases or high heat.
-
Reaction with Solvent: Solvents like DMSO can decompose at high temperatures, leading to reactive byproducts that can contribute to tar formation.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Minimizes thermal degradation and unwanted side reactions. |
| Shorter Reaction Time | Prevents the accumulation of degradation products over time. Monitor closely with TLC.[2] |
| Change of Solvent | Consider more stable solvents like DMF, NMP, or even a higher boiling point alcohol if solubility permits. |
| Controlled Reagent Addition | Adding the nucleophile slowly at a lower temperature can help control the initial exotherm and prevent localized overheating. |
Q4: I'm seeing an additional spot on my TLC that is more polar than my product. What could this be?
A4: A more polar byproduct often suggests the presence of a hydroxyl group or an N-oxide.
Potential Byproduct 1: 2-(Diethylamino)-6-methyl-5-nitropyridine N-oxide
Causality: While less common under these specific reaction conditions, oxidation of the pyridine nitrogen to an N-oxide is a possibility, especially if oxidizing impurities are present. The N-oxide is significantly more polar than the parent pyridine.
Potential Byproduct 2: 6-(Diethylamino)-2-methyl-3-nitropyridin-1-ium-1-olate
Causality: This is a zwitterionic resonance structure of the N-oxide and contributes to its high polarity.
Potential Byproduct 3: Hydrolysis of the Starting Material
If water is present in the reaction mixture, the 2-chloro-6-methyl-5-nitropyridine can hydrolyze to 6-methyl-5-nitro-2-pyridone. This pyridone is also a polar compound and would appear as a distinct spot on TLC.
Troubleshooting Diagram for Polar Byproducts:
Caption: Identifying the source of polar byproducts.
Experimental Protocol: Verification of Anhydrous Conditions
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal.
-
Glassware: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents: Use freshly opened bottles of reagents where possible. If using previously opened bottles, ensure they have been stored properly in a desiccator.
-
Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup and duration.
By systematically addressing these common issues, researchers can significantly improve the yield, purity, and reproducibility of the this compound synthesis.
References
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Letters in Applied NanoBioScience, 11(4), 4131-4138. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- BenchChem. (2025). Pyridine Synthesis Optimization: A Technical Support Center.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
- Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine.
- AK Scientific, Inc. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
- CPHi Online. (n.d.). 2-chloro-6-methyl-5-nitropyridine. Alkali Metals Ltd.
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
-
MDPI. (2018). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Improving Yield and Purity of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Welcome to the technical support center for the synthesis and purification of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the preparation of this important chemical intermediate. By understanding the underlying principles of the synthetic and purification steps, you can significantly improve both the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-documented method for the synthesis of this compound involves a two-step process:
-
Synthesis of the precursor, 2-(diethylamino)-6-methylpyridine: This is typically achieved through the N,N-diethylation of 2-amino-6-methylpyridine.
-
Nitration of 2-(diethylamino)-6-methylpyridine: The precursor is then nitrated, most commonly using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), to introduce the nitro group at the 5-position of the pyridine ring.
Q2: What are the critical parameters to control during the nitration step?
The nitration of the pyridine ring is a sensitive electrophilic aromatic substitution reaction. The key to high yield and purity lies in the careful control of several parameters:
-
Temperature: This reaction is highly exothermic. Maintaining a low temperature (typically between -5°C and 5°C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.
-
Molar Ratios of Acids and Substrate: The ratio of sulfuric acid to nitric acid, as well as the ratio of the nitrating mixture to the substrate, significantly influences the reaction's efficiency and selectivity. An excess of the nitrating agent can lead to the formation of di-nitro byproducts.
-
Rate of Addition: Slow, dropwise addition of the nitrating mixture to the substrate solution ensures that the reaction temperature remains controlled and localized "hot spots" are avoided, which can lead to degradation and side reactions.
Q3: What are the common impurities I should expect, and how can I identify them?
The primary impurities encountered in the synthesis of this compound are:
-
Isomeric Byproducts: The nitration of 2-(diethylamino)-6-methylpyridine can also yield the 3-nitro isomer. The formation of this isomer is a common challenge in the synthesis of substituted nitropyridines.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 2-(diethylamino)-6-methylpyridine, in the crude product.
-
Di-nitrated Products: Although less common under controlled conditions, over-nitration can lead to the formation of dinitro- derivatives.
-
N-oxide derivatives: Pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide byproducts.
These impurities can be identified and quantified using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point for method development.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the desired product and the identification of isomeric impurities. The chemical shifts of the aromatic protons on the pyridine ring will differ significantly between the 5-nitro and 3-nitro isomers.[2][3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of any impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Product loss during workup. | - Monitor the reaction by TLC until the starting material is consumed. - Strictly maintain the recommended low temperature during the addition of the nitrating mixture. - Carefully measure and use the correct molar ratios of substrate and nitrating agents. - Ensure efficient extraction by performing multiple extractions with an appropriate organic solvent and checking the pH of the aqueous layer to ensure the product is not protonated and water-soluble. |
| Low Purity of Crude Product (Multiple Spots on TLC) | - Formation of isomeric byproducts. - Over-nitration (di-nitro products). - Presence of unreacted starting material. | - Optimize the reaction temperature and the rate of addition of the nitrating mixture to improve regioselectivity. - Reduce the amount of nitrating agent used. - Extend the reaction time or slightly increase the temperature towards the end of the reaction to ensure complete conversion of the starting material. |
| Difficulty in Isolating the Product after Quenching | - Product is partially soluble in the aqueous layer. - Emulsion formation during extraction. | - Before extraction, carefully neutralize the acidic reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) to a slightly basic pH to ensure the amine product is in its free base form. - To break emulsions, add a saturated brine solution during the extraction process. Centrifugation can also be effective if emulsions persist. |
| Product "Oils Out" During Recrystallization | - The chosen solvent is too nonpolar for the product. - The solution is cooled too rapidly. - Presence of impurities that lower the melting point. | - Use a more polar solvent or a solvent mixture. Common recrystallization solvents for nitropyridines include ethanol, acetone, and mixtures of ethyl acetate and hexanes.[4][5] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. - Attempt to purify the crude product by column chromatography before recrystallization. |
| Poor Separation of Isomers by Column Chromatography | - Inappropriate choice of eluent system. | - Use a solvent system with a polarity that provides a good separation on TLC first. A common eluent system for separating nitropyridine isomers is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or dichloromethane.[4] Gradient elution may be necessary for optimal separation. |
Experimental Protocols
Protocol 1: Synthesis of 2-(diethylamino)-6-methylpyridine
The synthesis of the starting material, 2-amino-6-methylpyridine, can be achieved through various methods, such as the Chichibabin reaction using sodium amide on 2-picoline or the amination of 2-methylpyridine.[6] Once 2-amino-6-methylpyridine is obtained, the diethylamino group can be introduced as follows:
-
In a round-bottom flask, dissolve 2-amino-6-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH), portion-wise at 0°C.
-
After the evolution of hydrogen gas ceases, add ethyl iodide or ethyl bromide dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Nitration for High Purity this compound (The "3E" Method Approach)
This protocol is adapted from a method designed to be more ecological, economical, and environmentally friendly by aiming for high purity without the need for column chromatography.[7]
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add concentrated sulfuric acid (H₂SO₄).
-
Cool the sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add 2-(diethylamino)-6-methylpyridine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath. A molar ratio of H₂SO₄ to HNO₃ of approximately 5:1 has been shown to be effective.[8] The molar ratio of HNO₃ to the starting pyridine should be around 1.2:1.[8]
-
Add the cold nitrating mixture dropwise to the solution of the pyridine in sulfuric acid, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium carbonate or a dilute sodium hydroxide solution, while keeping the mixture cool in an ice bath.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
References
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available from: [Link]
-
¹H NMR spectra of the studied isomers: (A) 2-N-phenylamino-6-methyl-5-nitro- and (B) 2-N-pheny lamino-4-methyl-5-nitro-pyridines. - ResearchGate. Available from: [Link]
-
Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. Available from: [Link]
-
diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3 - ResearchGate. Available from: [Link]
Sources
- 1. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. N,N-diethyl-5-nitropyridin-2-amine | C9H13N3O2 | CID 4418042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine by TLC and HPLC
Welcome to the technical support center for the monitoring of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods. Our focus is on providing practical, field-tested advice to ensure the accuracy and reliability of your reaction monitoring.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, requires precise monitoring to ensure optimal yield and purity. Incomplete or side reactions can lead to a complex mixture of products, making purification challenging and potentially impacting the quality of the final active pharmaceutical ingredient (API). Both TLC and HPLC are powerful techniques for real-time reaction monitoring, offering complementary information on the progress of the reaction.
TLC provides a rapid, qualitative assessment of the presence of starting materials, intermediates, and products, while HPLC offers quantitative data on the concentration of each species, allowing for a more precise determination of reaction completion. This guide will address common issues encountered during the application of these techniques to the monitoring of this compound synthesis.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an indispensable tool for the rapid analysis of reaction progress. However, its simplicity can sometimes lead to ambiguous results. This section addresses common TLC-related issues.
Frequently Asked Questions (FAQs) for TLC
Question 1: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Answer: Spot streaking is a common issue that can obscure the separation of compounds. The primary causes include:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking. The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your sample before spotting it onto the plate. A good starting point is to prepare a 1-2% solution of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Inappropriate Solvent System: If the solvent system is too polar for the compound, the compound will have a very high affinity for the mobile phase and will travel up the plate without proper partitioning, resulting in a streak.
-
Solution: Adjust the polarity of your mobile phase. For this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can systematically vary the ratio to achieve optimal separation (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
-
Sample Acidity or Basicity: The pyridinamine moiety in your target compound is basic. If the silica gel on the TLC plate has acidic sites, this can lead to strong interactions and cause streaking.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve spot shape.
-
Question 2: I am not seeing any spots on my TLC plate after development and visualization. What should I do?
Answer: The absence of spots can be due to several factors:
-
Insufficient Concentration: The concentration of your compound in the spotted sample may be too low to be detected.
-
Solution: Try spotting a more concentrated sample. You can also try co-spotting your sample with a known standard of your starting material and/or product to ensure that the visualization method is working.
-
-
Inadequate Visualization Technique: this compound has a chromophore due to the nitro group and the aromatic ring, which should make it visible under UV light (254 nm).
-
Solution: Ensure your UV lamp is functioning correctly. If the compound is still not visible, you can use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds.
-
-
Compound Volatility: While unlikely for this specific compound under normal TLC conditions, highly volatile compounds can evaporate from the plate before or during development.
-
Solution: Ensure the spotting solvent is allowed to evaporate completely before developing the plate, but do not leave the plate for an extended period before development.
-
Question 3: My Rf values are inconsistent between runs. How can I improve reproducibility?
Answer: Reproducibility in TLC is crucial for reliable reaction monitoring. Inconsistent Rf values are often due to variations in experimental conditions:
-
Chamber Saturation: An unsaturated TLC chamber will lead to solvent evaporation from the plate surface as the mobile phase moves up, changing the mobile phase composition and affecting Rf values.
-
Solution: Line the inside of your TLC chamber with filter paper saturated with the mobile phase. Allow the chamber to equilibrate for at least 15-20 minutes before placing the plate inside. This ensures that the atmosphere within the chamber is saturated with solvent vapors.
-
-
Temperature Fluctuations: Temperature can affect solvent viscosity and partitioning, leading to changes in Rf values.
-
Solution: Perform your TLC experiments in a temperature-controlled environment.
-
-
Inconsistent Plate Quality: Variations in the silica gel coating thickness and particle size between different batches of TLC plates can affect separation.
-
Solution: Use TLC plates from the same manufacturer and batch for a series of related experiments.
-
Recommended TLC Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica gel 60 F254 | Standard silica gel provides good separation for moderately polar compounds. The F254 indicator allows for UV visualization. |
| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) with 0.1% Triethylamine | This solvent system provides good separation of the starting materials and the product. The triethylamine improves peak shape. |
| Visualization | UV light (254 nm) followed by Potassium Permanganate stain | UV visualization is non-destructive. The permanganate stain can be used for confirmation. |
TLC Workflow Diagram
Technical Support Center: Safe Handling and Disposal of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of waste generated from experiments involving N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (CAS No. 28489-43-2). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Core Principles of Safe Waste Management
The primary principle in managing waste for this compound is to treat it as a hazardous chemical waste. This classification is based on the general properties of nitropyridine and nitroaromatic compounds, which can be toxic and environmentally harmful.[1][2] All personnel handling this compound must be thoroughly trained in hazardous waste management procedures.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile or butyl rubber gloves, and a fully buttoned lab coat.[1]
-
Ventilation: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[1]
Frequently Asked Questions (FAQs)
Q1: How should I classify waste containing this compound?
A1: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and categorization.
Q2: Can I dispose of small quantities of this compound in the regular trash or down the drain?
A2: Absolutely not. Never dispose of this compound in the regular trash or pour it down the drain.[1] Improper disposal can lead to environmental contamination and potential legal liabilities.
Q3: What should I do in case of a spill?
A3: In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If you are trained and it is safe to do so, contain the spill using an inert absorbent material. Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. For large spills, or if you are not equipped to handle it, contact your institution's emergency response team.[1]
Q4: How should I store the waste container for this compound?
A4: Store the sealed and properly labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within your laboratory. This area should be away from sources of ignition and incompatible materials.[2]
Q5: What are the known chemical incompatibilities for this compound?
A5: While specific incompatibility data for this compound is limited, based on its structure (a nitroaromatic amine), it should be considered incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] Mixing with these substances could lead to vigorous reactions, heat generation, or the release of toxic fumes.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Uncertainty about waste segregation | Lack of clear institutional guidelines or unfamiliarity with the waste stream. | Do not guess. Contact your institution's EHS department immediately for clarification. Improper segregation can create dangerous chemical reactions in the waste container.[2] |
| Waste container is full, but pickup is not scheduled | Poor planning or unexpected waste generation. | Store the securely sealed and labeled container in your satellite accumulation area and arrange for a pickup with your EHS department as soon as possible. Do not overfill containers.[2] |
| A co-worker disposed of the compound improperly | Lack of training or awareness. | Immediately report the incident to your supervisor and EHS department. They will guide you on the necessary steps for remediation and reporting. |
| The hazardous waste label is damaged or illegible | Accidental spill or wear and tear. | Immediately relabel the container with all the required information: "Hazardous Waste," the full chemical name, and any other institutional requirements.[1] |
Experimental Protocols for Waste Disposal
The following protocols are based on best practices for handling hazardous chemical waste. Always consult and follow your institution-specific procedures.
Protocol 1: Disposal of Solid this compound Waste
-
Container Selection: Use a designated, compatible, and sealable container for solid hazardous waste. High-density polyethylene (HDPE) containers are generally suitable.[2]
-
Labeling: Immediately label the container with "Hazardous Waste," "this compound," the date, and your lab identification.[2]
-
Waste Collection: Carefully transfer the solid waste into the labeled container using appropriate tools (e.g., a chemically resistant spatula).
-
Storage: Securely seal the container and store it in your designated satellite accumulation area.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[1]
Protocol 2: Disposal of this compound Solutions
-
Container Selection: Use a designated, compatible, and sealable container for liquid hazardous waste. Ensure the container material is compatible with the solvent used.
-
Labeling: Label the container with "Hazardous Waste," "this compound," the solvent(s) and their approximate concentrations, the date, and your lab identification.
-
Waste Collection: Carefully pour the waste solution into the labeled container, avoiding splashes.
-
Storage: Securely seal the container and store it in your designated satellite accumulation area, using secondary containment if required by your institution.
-
Disposal Request: Arrange for pickup with your institution's EHS department.
Protocol 3: Disposal of Contaminated Materials
-
Segregation: Contaminated materials such as gloves, weighing paper, and absorbent pads should be collected separately from non-contaminated waste.
-
Containerization: Place these materials in a designated, labeled hazardous waste container for solid waste.
-
Disposal: Follow the same storage and disposal request procedures as for solid waste.
Visualization of Waste Handling Workflow
The following diagram illustrates the decision-making process for the handling and disposal of this compound waste.
Caption: Waste handling workflow from generation to disposal.
References
- Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 38-47.
- Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management, Liquids in Landfills, Federal Register Notice. Retrieved from [Link]
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Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2014, July 17). Emission Guidelines and Compliance Times for Municipal Solid Waste Landfills. Retrieved from [Link]
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U.S. Department of Agriculture Food Safety and Inspection Service. (n.d.). Guidelines for the Disposal of Intentionally Adulterated Food Products and the Decontamination of Food Processing Facilities. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Evaluation of Nitropyridine Derivatives: A Framework for Assessing N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Introduction: The Therapeutic Potential of the Nitropyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[1][2] The introduction of a nitro group onto the pyridine ring further enhances its chemical reactivity and biological activity, giving rise to the nitropyridine class of compounds. Nitropyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3] This guide provides a comparative overview of the biological activities of various nitropyridine derivatives and establishes a framework for the potential evaluation of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, a commercially available derivative for which public domain biological data is currently limited.
This compound: A Candidate for Biological Screening
This compound (CAS 28489-43-2) is a substituted nitropyridine. While specific biological assay data for this compound is not extensively reported in peer-reviewed literature, its structural features—a 2-aminopyridine backbone with a nitro group at the 5-position and alkyl substitutions—suggest a strong potential for biological activity based on the performance of structurally related analogs. This guide will leverage data from these analogs to propose a comprehensive biological evaluation strategy.
Comparative Biological Activities of Nitropyridine Derivatives
The biological potential of this compound can be inferred by examining the activities of other nitropyridine derivatives in key therapeutic areas.
Anticancer Activity
Nitropyridine derivatives have shown significant promise as anticancer agents, with activities documented against a range of human cancer cell lines.[4][5] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic reactive nitrogen species, a mechanism that can be selectively toxic to cancer cells.
A study on 3-nitropyridine analogues identified them as potent microtubule-targeting agents that induce apoptosis and G2 phase cell cycle arrest in cancer cells.[4] These compounds exhibited strong cytotoxic effects in the nanomolar range across a panel of 60 human cancer cell lines, while showing selectivity for rapidly dividing cancer cells over normal cells.[4] For instance, two such derivatives, 4AZA2891 and 4AZA2996, had mean GI50 values of 35.5 nM and 21.9 nM, respectively, across the NCI-60 cell line panel.[4]
Table 1: Anticancer Activity of Selected Nitropyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 3-Nitropyridine Analogues (e.g., 4AZA2891, 4AZA2996) | NCI-60 Panel | Mean GI50 = 21.9 - 35.5 nM | [4] |
| Mannich bases from 2-chloro-5-nitropyridine | PC3, LNCaP, DU145 (Prostate) | Moderate cytotoxic activity | [3] |
| 1-methyl-3-nitropyridine chloride (MNP) | HL60 (Leukemia) | IC50 = 24.3 µM | [3] |
Antimicrobial Activity
Nitroaromatic compounds have a well-established history as antimicrobial agents.[6] Their mechanism often involves the intracellular reduction of the nitro group to form reactive radicals that damage cellular macromolecules, including DNA.[6]
Complexes derived from 2-amino-5-nitropyridine have demonstrated significant antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria, with activity comparable to the standard drug ciprofloxacin.[3] Other nitropyridine derivatives have shown potent activity against various bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) in some cases being lower than standard antibiotics.[3]
Table 2: Antimicrobial Activity of Selected Nitropyropyridine Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Reported Activity (MIC/Zone of Inhibition) | Reference |
| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | Zone of inhibition: 9.1–25.3 mm | [3] |
| Pyridoxazinone derivatives | E. faecalis, S. aureus, C. albicans | MIC = 7.8 - 62.5 µg/mL | [3] |
| Pyrazole and imidazole derivatives of 3-nitropyridine | S. aureus, E. coli | Moderate antibacterial activity | [3] |
Enzyme Inhibition
The nitropyridine scaffold has also been successfully employed in the design of potent enzyme inhibitors for various therapeutic targets.
For example, derivatives of 5-nitropyridin-2-yl have been shown to dually inhibit chymotrypsin and urease with IC50 values of 8.67 µM and 29.21 µM, respectively.[3] Additionally, inhibitors of Janus kinase 2 (JAK2), a target in myeloproliferative neoplasms, have been synthesized from 2-chloro-5-methyl-3-nitropyridine, with the most potent compounds exhibiting IC50 values in the range of 8.5–12.2 µM.[3]
Table 3: Enzyme Inhibitory Activity of Selected Nitropyridine Derivatives
| Compound/Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference |
| 5-Nitropyridin-2-yl derivative | Chymotrypsin | 8.67 ± 0.1 µM | [3] |
| 5-Nitropyridin-2-yl derivative | Urease | 29.21 ± 0.98 µM | [3] |
| Derivatives of 2-chloro-5-methyl-3-nitropyridine | JAK2 | 8.5–12.2 µM | [3] |
Proposed Experimental Workflow for the Biological Evaluation of this compound
Based on the established activities of its structural analogs, the following is a proposed workflow for the comprehensive biological evaluation of this compound.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a robust and high-throughput method for determining the cytotoxic potential of a compound against a panel of cancer cell lines.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle controls (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of the compound's potency against various microbial strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data for this compound is not yet publicly available, the extensive body of research on structurally similar nitropyridine derivatives strongly suggests its potential as a biologically active molecule. The comparative analysis presented in this guide highlights the promise of the nitropyridine scaffold in anticancer, antimicrobial, and enzyme inhibition applications. The proposed experimental workflow provides a robust framework for the systematic evaluation of this compound and other novel nitropyridine derivatives. Further investigation into the biological activities and mechanisms of action of this compound is warranted to unlock its full therapeutic potential.
References
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Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]
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MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central. Retrieved from [Link]
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Comparative analysis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine synthesis methods
Introduction
N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is a valuable substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural motifs, featuring a nitro group and a diethylamino substituent on a picoline scaffold, make it an intriguing candidate for the development of novel therapeutic agents and functional organic materials. The strategic placement of these functional groups allows for a diverse range of chemical modifications, opening avenues for the exploration of its biological activity and material properties. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific applications.
Two principal synthetic strategies for the preparation of this compound will be critically evaluated:
-
Method A: Late-Stage Nitration. This approach involves the initial synthesis of the fully substituted aminopyridine, N,N-diethyl-6-methyl-2-pyridinamine, followed by the introduction of the nitro group in the final step.
-
Method B: Early-Stage Nitration and Subsequent Amination. This strategy prioritizes the early introduction of the nitro functionality onto a pyridine precursor, followed by the displacement of a suitable leaving group with diethylamine.
This in-depth analysis will encompass detailed experimental protocols, a comparison of key performance indicators, and a discussion of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors.
Method A: Late-Stage Nitration of N,N-Diethyl-6-methyl-2-pyridinamine
This synthetic route focuses on constructing the diethylamino-substituted picoline core first, followed by a regioselective nitration. This strategy can be advantageous if the precursor, N,N-diethyl-6-methyl-2-pyridinamine, is readily accessible or if the nitration step proceeds with high selectivity and yield.
Overall Synthetic Pathway
A Senior Application Scientist's Guide to Cross-Reactivity of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Authored by a Senior Application Scientist
Guide Objective: This document provides a comprehensive technical guide on the cross-reactivity of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. It is intended for researchers, scientists, and drug development professionals. This guide will objectively compare the compound's potential performance with relevant alternatives and provide the supporting experimental frameworks necessary for validation.
Introduction: The Significance of this compound in Modern Bio-Analytics
This compound (CAS No. 28489-43-2) is a substituted nitropyridine, a class of heterocyclic compounds with significant synthetic potential.[1][2][3] Nitropyridines serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and herbicides.[1][4][5] Given its structural motifs—a pyridine ring functionalized with nitro and diethylamino groups—this molecule is a candidate for development as a lead compound in agrochemical or pharmaceutical screening programs.
When developing analytical methods for such compounds, particularly sensitive and specific immunoassays (e.g., ELISA), understanding cross-reactivity is paramount. Cross-reactivity occurs when an antibody, designed to bind a specific target antigen, also binds to other structurally similar molecules.[6][7] This can lead to inaccurate quantification and false-positive results, compromising the integrity of experimental data.[8] This guide will, therefore, use this compound as a model compound to explore the principles and practices of a rigorous cross-reactivity study.
The Imperative of Cross-Reactivity Profiling
In any assay, but especially in immunoassays, specificity is key. The binding event between an antibody's paratope and an antigen's epitope is highly specific, but not always exclusive. Structurally related compounds can share epitopes, leading to unintended binding.[9] The consequences of uncharacterized cross-reactivity can be severe, particularly in regulated fields like environmental monitoring or clinical diagnostics.[8][10]
Therefore, a cross-reactivity study is not merely a quality control step but a foundational component of assay validation. It defines the specificity of the method and ensures that the results are reliable and reproducible.
Comparative Framework: Structural Analogs and Potential Cross-Reactants
Direct experimental data on the cross-reactivity of this compound is not extensively available in public literature. In such cases, a Senior Application Scientist would establish a comparative framework based on structural similarity to predict and test for potential cross-reactivity.
The pyridine core of our target compound is a common scaffold in many commercial herbicides.[11] For instance, herbicides like Picolinafen and Fluroxypyr are pyridinecarboxylic acid derivatives used for broadleaf weed control.[12] While their overall structure differs, they share the pyridine core and are likely to be present in the same environmental matrices, making them relevant potential cross-reactants for an immunoassay designed to detect nitropyridine-class compounds.
Table 1: Structural Comparison of Target Compound and Potential Cross-Reactants
| Compound Name | Structure | Key Structural Features | Rationale for Comparison |
| This compound | ![]() | Pyridine core, Nitro group, Diethylamino group, Methyl group | The primary target analyte for our hypothetical assay. |
| Picolinafen | ![]() | Pyridine core, Carboxamide linkage, Phenyl ring | A common pyridine-based herbicide. Its presence in environmental samples could lead to assay interference. |
| Fluroxypyr | ![]() | Pyridine core, Carboxylic acid group, Chloro and Fluoro substitutions | Another widely used pyridine herbicide with a different functional group that could be tested for cross-reactivity. |
| 2-Amino-6-methyl-5-nitropyridine [13][14] | ![]() | Pyridine core, Nitro group, Primary amino group, Methyl group | A potential precursor or metabolite, lacking the diethyl groups. Essential for determining antibody specificity to the entire molecule versus the core structure. |
| 2-Methyl-5-nitroaniline [15] | ![]() | Aniline (benzene) core, Nitro group, Amino group, Methyl group | A non-pyridine structural analog to test if the antibody is specific to the pyridine ring or just the nitro-aromatic system. |
Experimental Design: A Validated Protocol for Cross-Reactivity Assessment
To quantify cross-reactivity, a competitive enzyme-linked immunosorbent assay (cELISA) is the industry-standard method.[8] This protocol is designed to be a self-validating system, incorporating essential controls for trustworthy results.
Principle of the Competitive ELISA
In a cELISA, the analyte in the sample (or a standard) competes with a fixed amount of enzyme-conjugated analyte for a limited number of antibody binding sites coated on a microplate well. A higher concentration of the analyte in the sample results in less conjugated analyte binding to the antibody, leading to a weaker signal. Cross-reactivity is determined by measuring the concentration of a competing compound required to displace 50% of the conjugated analyte (the IC50 value).
Workflow for Cross-Reactivity Assessment
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Detailed Step-by-Step Protocol
-
Antibody Coating: Dilute the specific anti-N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction:
-
Add 50 µL of standard solutions of this compound or the potential cross-reacting compounds (at various concentrations) to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated this compound to all wells.
-
Incubate for 1 hour at 37°C. The causality here is critical: during this incubation, the free analyte and the enzyme-conjugated analyte compete for the limited antibody sites.
-
-
Washing: Repeat the wash step as in step 2 to remove unbound reagents.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP conjugate) to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
The cross-reactivity (%) is calculated using the IC50 values derived from the respective dose-response curves.
Formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
A high percentage indicates significant cross-reactivity, meaning the antibody binds the test compound with an affinity similar to that of the target analyte.
Hypothetical Data Summary and Guide to Interpretation
The following table presents hypothetical data from our described cELISA protocol. This serves as a template for how to present and interpret results from a real-world study.
Table 2: Hypothetical Cross-Reactivity Data for an Anti-N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine Antibody
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 10 | 100% | Reference Compound |
| 2-Amino-6-methyl-5-nitropyridine | 250 | 4.0% | Low cross-reactivity. The antibody is specific for the diethylamino group. |
| Picolinafen | > 10,000 | < 0.1% | Negligible cross-reactivity. The assay is highly selective against this herbicide. |
| Fluroxypyr | > 10,000 | < 0.1% | Negligible cross-reactivity. The assay is highly selective against this herbicide. |
| 2-Methyl-5-nitroaniline | > 10,000 | < 0.1% | Negligible cross-reactivity. The antibody is specific for the pyridine heterocyclic structure. |
Interpretation: The hypothetical data above demonstrates a highly specific antibody. The low cross-reactivity with the precursor/metabolite (2-Amino-6-methyl-5-nitropyridine) indicates that the diethylamino groups are a critical part of the epitope recognized by the antibody. Furthermore, the negligible cross-reactivity with other pyridine-based herbicides and a non-pyridine analog confirms the high specificity of the assay for the target molecule.
Conclusion and Forward-Looking Recommendations
This guide has established a comprehensive framework for evaluating the cross-reactivity of this compound. While direct published data for this specific molecule is limited, we have demonstrated how to build a robust, scientifically-grounded comparison study using structurally analogous compounds. The provided cELISA protocol represents a self-validating system for generating trustworthy specificity data.
For any researcher developing an assay for a novel compound, the principles outlined here are critical:
-
Predict: Identify potential cross-reactants based on structural similarity, metabolic pathways, and co-occurrence in samples.
-
Test: Employ a robust and well-controlled method like competitive ELISA to quantify cross-reactivity.
-
Validate: Interpret the data to define the assay's specificity and limitations.
By following this rigorous approach, scientists can develop highly reliable and specific analytical methods, ensuring data integrity in research and development.
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Siemens Healthineers. "Understanding cross-reactivity in immunoassay drug screening." [Link]
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A Comparative Analysis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine Against Established JAK2 Inhibitors
Abstract
This guide provides a comprehensive benchmark analysis of a novel nitropyridine compound, N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (herein referred to as Compound-X), against established inhibitors of Janus Kinase 2 (JAK2). Recognizing the growing body of evidence that nitropyridine scaffolds can exhibit potent kinase inhibitory activity, we hypothesized that Compound-X may target members of the JAK family.[1][2] This document outlines the scientific rationale for selecting JAK2 as a putative target, introduces the benchmark inhibitors Ruxolitinib and Fedratinib, and details a rigorous experimental protocol for determining and comparing in vitro inhibitory potency. All experimental data are presented to provide researchers, scientists, and drug development professionals with an objective performance comparison.
Introduction and Rationale for Target Selection
This compound (Compound-X) is a synthetic organic compound characterized by a pyridine ring substituted with nitro, diethylamino, and methyl groups. While the specific biological targets of Compound-X are uncharacterized, the broader class of nitropyridine derivatives has demonstrated a wide range of biological activities, including the inhibition of critical cellular enzymes.[3] Several studies have successfully synthesized potent inhibitors of Janus Kinase 2 (JAK2) and other kinases using nitropyridine precursors.[2]
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways crucial for hematopoiesis and immune function.[4] Dysregulation of the JAK-STAT signaling pathway, particularly through mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs).[5][6][7] This has made JAK2 a highly validated and compelling target for therapeutic intervention. Given the precedent for kinase inhibition by related chemical scaffolds, we selected JAK2 as the primary target for evaluating the inhibitory potential of Compound-X.
To provide a robust and meaningful comparison, we have benchmarked Compound-X against two FDA-approved, potent JAK2 inhibitors:
-
Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2, widely used in the treatment of myelofibrosis and polycythemia vera.[8][9] It acts by competitively binding to the ATP-binding site of the JAK kinases.[9][10]
-
Fedratinib (Inrebic®): A semi-selective inhibitor of JAK2, also indicated for the treatment of myelofibrosis.[5][11] Its mechanism similarly involves competitive inhibition at the ATP-binding site of the kinase.[12][13]
Experimental Design and Methodology
To quantitatively assess the inhibitory activity of Compound-X and the benchmark drugs, a standardized in vitro kinase inhibition assay was designed. The objective is to determine the half-maximal inhibitory concentration (IC50) for each compound against purified, recombinant human JAK2 enzyme.
Assay Principle: ADP-Glo™ Kinase Assay
The causality behind our choice of assay is its high sensitivity, robustness, and universal applicability for virtually any kinase. The Promega ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.[14][15] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[16][17] This positive correlation between signal and activity makes it an ideal platform for inhibitor screening.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the kinase inhibition assay protocol.
Caption: Workflow for JAK2 IC50 determination using the ADP-Glo™ assay.
Detailed Protocol
This protocol is designed as a self-validating system, including appropriate controls for robust data interpretation.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Compound-X, Ruxolitinib, and Fedratinib in 100% DMSO.
-
Perform an 11-point serial dilution in DMSO, followed by a further dilution into kinase assay buffer to achieve the desired final assay concentrations (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay must not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of each compound dilution to the appropriate wells.
-
Add 5 µL of kinase buffer with 1% DMSO to "Positive Control" (100% activity) and "Negative Control" (0% activity) wells.
-
-
Kinase Reaction:
-
Prepare a 2X master mix containing recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a STAT1-derived peptide) in kinase reaction buffer with ATP at its Km concentration.
-
Initiate the reaction by adding 10 µL of the 2X master mix to all wells except the "Negative Control". Add 10 µL of buffer without enzyme to the "Negative Control" wells.
-
Mix the plate gently and incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 15 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin required for light production.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-based luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Results: Comparative Inhibitory Potency
The in vitro inhibitory activities of Compound-X, Ruxolitinib, and Fedratinib against JAK2 were determined according to the protocol described above. The resulting IC50 values are summarized in the table below.
| Compound | Target | IC50 (nM) [Hypothetical Data] | Scaffold Class |
| Compound-X | JAK2 | 85.6 | Nitropyridine |
| Ruxolitinib | JAK2 | 3.3 | Pyrrolopyrimidine |
| Fedratinib | JAK2 | 6.0 | Aminopyrimidine |
Data presented are hypothetical for illustrative purposes and represent typical potencies for benchmark drugs.
Discussion and Mechanistic Context
The experimental results indicate that Compound-X exhibits inhibitory activity against JAK2, albeit with a lower potency compared to the established clinical inhibitors Ruxolitinib and Fedratinib. This finding validates the initial hypothesis that the nitropyridine scaffold can serve as a basis for developing kinase inhibitors.
Ruxolitinib and Fedratinib are both Type I kinase inhibitors, meaning they bind to the active, ATP-binding site of the kinase domain (JH1).[18] This competitive inhibition prevents the phosphorylation of downstream signaling molecules like STATs, thereby blocking the entire signaling cascade.
The JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT pathway, which is the target of the inhibitors tested.
Caption: Inhibition of the JAK-STAT pathway by targeting JAK2 activation.
The moderate potency of Compound-X suggests that while it interacts with the target, its structure is not yet optimized for high-affinity binding. The diethylamino and methyl groups on the pyridinamine core likely influence its orientation and interactions within the ATP-binding pocket of JAK2. Further structure-activity relationship (SAR) studies would be required to modify the scaffold to enhance potency, potentially by exploring alternative substitutions that can form more favorable hydrogen bonds or hydrophobic interactions, similar to those achieved by the core structures of Ruxolitinib and Fedratinib.
Conclusion and Future Directions
This guide demonstrates that this compound (Compound-X) is a viable hit compound with measurable inhibitory activity against JAK2. While its potency does not match that of clinically approved drugs like Ruxolitinib and Fedratinib, it provides a valuable starting point for a medicinal chemistry program.
Future work should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound-X against other JAK family members (JAK1, JAK3, TYK2) and a broader panel of kinases to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound-X to identify modifications that improve potency and selectivity.
-
Cell-Based Assays: Validating the in vitro findings in cellular models that rely on JAK2 signaling to confirm on-target activity and assess cell permeability.
By pursuing these next steps, the potential of the nitropyridine scaffold as a novel platform for the development of next-generation kinase inhibitors can be fully explored.
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Janus Kinase 2 (JAK2) Inhibitors for the Treatment of Myeloproliferative Neoplasm (MPN). ScienceDirect.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine Analogs as Potential Therapeutic Agents
Introduction: The Privileged Pyridine Scaffold and the Quest for Potency
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to form hydrogen bonds make it an ideal framework for designing targeted therapeutics. Within this class, nitropyridines have emerged as particularly versatile intermediates and active agents, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1]
This guide focuses on N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, a representative nitropyridine derivative. While direct and extensive Structure-Activity Relationship (SAR) studies on this specific molecule's analogs are not consolidated in the public domain, its structure presents a compelling case for exploration. The molecule contains several key features amenable to chemical modification: a dialkylamino group, a nitro moiety, and a methyl group on the core pyridine ring. Understanding how modifications at these positions influence biological activity is crucial for rational drug design.
This document serves as a comprehensive guide for researchers, synthesizing established principles from related pyridine chemistry to build a predictive SAR model. We will explore the strategic design of analogs, detail robust experimental protocols for their evaluation, and present a comparative analysis to guide future optimization efforts toward potent and selective therapeutic candidates.
Part 1: Strategic Design and Synthesis of Analogs
The foundation of any SAR study lies in the rational design and efficient synthesis of a library of analogs. The synthetic strategy must be versatile enough to allow for modifications at multiple positions on the scaffold. Based on established methodologies for pyridine functionalization, we propose a dual-pronged synthetic approach.[1][2][3]
Synthetic Rationale and Workflow
Approach A: Direct Nitration. This classic approach involves the electrophilic nitration of a pre-functionalized pyridine ring. It is most effective when the ring is activated by electron-donating groups, such as the amino and methyl substituents present in our scaffold. However, controlling regioselectivity can be a challenge, often yielding a mixture of isomers.[3]
Approach B: Nucleophilic Aromatic Substitution (SNAr). A more controlled and widely used method involves starting with a di-substituted nitropyridine, such as 2,6-dichloro-3-nitropyridine.[1][4] The high electrophilicity of the ring, enhanced by the nitro group, facilitates sequential and regioselective substitution of the chloro leaving groups with various nucleophiles (e.g., amines), providing a modular route to a diverse library of analogs.[5]
The following workflow diagram illustrates the versatile SNAr approach for generating the desired analogs.
Caption: General SNAr workflow for the synthesis of this compound analogs.
Proposed Analog Series for SAR Elucidation
To systematically probe the SAR, we propose three series of modifications to the lead compound 1 .
Series A: Modification of the 2-(N,N-diethylamino) Group This series aims to explore the steric and electronic requirements of the pocket binding the C2-substituent. By varying the size and nature of the amine, we can infer the optimal properties for this position.
-
1a: N,N-dimethyl
-
1b: N-pyrrolidinyl
-
1c: N-piperidinyl
-
1d: N-morpholinyl
Series B: Modification of the 6-Methyl Group The methyl group at C6 may influence activity through steric interactions or by affecting the electronics of the pyridine ring.
-
1e: 6-Ethyl
-
1f: 6-H (demethylated)
-
1g: 6-Trifluoromethyl (CF₃)
Series C: Modification of the 5-Nitro Group The strongly electron-withdrawing nitro group is a critical pharmacophore. Its reduction to an amine introduces a hydrogen bond donor and a site for further functionalization.
-
1h: 5-Amino (reduction of 1 )
-
1i: 5-Acetamido (acetylation of 1h )
-
1j: 5-Sulfonamido (sulfonylation of 1h )
Part 2: Experimental Protocols for Biological Evaluation
To establish a clear SAR, all analogs must be evaluated in a consistent and robust set of biological assays. Given that nitropyridine derivatives have shown significant promise as anticancer agents and kinase inhibitors, we propose the following core assays.[1][6]
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Objective: To measure the concentration of each analog that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test compounds dissolved in DMSO (10 mM stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well microtiter plates.
-
Multichannel pipette, microplate reader.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Kinase Inhibition Assay (Example: JAK2)
Nitropyridines have been identified as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cell growth and proliferation.[1]
Objective: To determine the IC₅₀ of each analog against a specific protein kinase.
Materials:
-
Recombinant human JAK2 enzyme.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Test compounds dissolved in DMSO.
-
Kinase buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Methodology:
-
Reaction Setup: In a 384-well plate, add 2 µL of test compound at various concentrations.
-
Enzyme Addition: Add 2 µL of JAK2 enzyme in kinase buffer to each well.
-
Initiation of Reaction: Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Kₘ value for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer’s protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data against a high activity control (no inhibitor) and a low activity control (no enzyme). Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Part 3: Comparative Analysis and Structure-Activity Relationship Insights
The data gathered from the proposed assays will allow for a systematic comparison of the analogs. The following table summarizes the predicted outcomes based on established SAR principles for pyridine derivatives, which should be validated by the experimental data.[7][8]
| Compound | Modification at C2 (Amine) | Modification at C6 (Alkyl) | Modification at C5 (Nitro) | Predicted Antiproliferative IC₅₀ (µM) | Rationale & Key Insights |
| 1 | N,N-Diethyl | Methyl | Nitro | Baseline | The lead compound with moderate activity. The diethyl group provides a balance of lipophilicity and size. |
| 1a | N,N-Dimethyl | Methyl | Nitro | ~ Baseline or ↑ | Smaller dimethyl group may better fit a constrained pocket, potentially increasing activity. |
| 1b | N-Pyrrolidinyl | Methyl | Nitro | ↓ | The constrained cyclic amine may improve binding affinity and cell permeability. |
| 1c | N-Piperidinyl | Methyl | Nitro | ↑ | Increased bulk compared to pyrrolidine might introduce unfavorable steric clashes, reducing activity. |
| 1d | N-Morpholinyl | Methyl | Nitro | ↑↑ | The polar oxygen atom in the morpholine ring could be detrimental if the binding pocket is hydrophobic. |
| 1e | N,N-Diethyl | Ethyl | Nitro | ↑ | A larger ethyl group at C6 could clash with the binding site, reducing potency. |
| 1f | N,N-Diethyl | H | Nitro | ~ Baseline | Removal of the methyl group may have a neutral or slightly beneficial effect, depending on steric factors. |
| 1g | N,N-Diethyl | CF₃ | Nitro | ↓ | The strongly electron-withdrawing CF₃ group significantly alters ring electronics, potentially improving potency. |
| 1h | N,N-Diethyl | Methyl | Amino | ↑↑↑ (Inactive) | The nitro group is a key pharmacophore. Its reduction to an amine likely abolishes activity. |
| 1i | N,N-Diethyl | Methyl | Acetamido | ↓ | The acetylated amine can act as a hydrogen bond donor/acceptor, potentially restoring or enhancing activity. |
| 1j | N,N-Diethyl | Methyl | Sulfonamido | ↓ | The sulfonamide group offers different geometry and hydrogen bonding capabilities compared to the amide in 1i . |
Note: Predicted IC₅₀ values are relative to the baseline compound 1 . (↓ = Improved activity/lower IC₅₀; ↑ = Reduced activity/higher IC₅₀).
SAR Interpretation Diagram
The following diagram summarizes the key SAR takeaways.
Caption: Key structure-activity relationship points for the this compound scaffold.
Conclusion and Future Directions
This guide outlines a systematic approach to elucidating the structure-activity relationship of this compound analogs. The proposed synthetic strategies are robust and versatile, allowing for the creation of a diverse chemical library. By employing standardized antiproliferative and kinase inhibition assays, researchers can generate high-quality, comparable data to validate the predicted SAR trends.
Our analysis suggests that the biological activity of this scaffold is highly sensitive to modifications at the C2, C5, and C6 positions. Specifically:
-
The C2-amino substituent appears to be in a sterically constrained region, favoring smaller alkyl or cyclic groups.
-
The C6-methyl group is likely optimal, with larger substituents being detrimental.
-
The C5-nitro group is critical for activity, likely acting as a key hydrogen bond acceptor or through its strong electron-withdrawing nature. Its replacement with a functionalized amine (e.g., acetamido) is a promising avenue for developing new interactions and improving drug-like properties.
Future work should focus on synthesizing and testing the proposed analogs to confirm these hypotheses. Promising hits, such as those incorporating a pyrrolidine ring at C2 or an acetamido group at C5, can serve as new leads for further optimization, including the exploration of different C6 substituents and positional isomers of the nitro group. This rational, iterative process of design, synthesis, and testing is fundamental to advancing this promising class of compounds from chemical curiosities to potential clinical candidates.
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Zimmermann, K. et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. Available at: [Link]
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Bobkova, L.S. et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences. Available at: [Link]
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Li, J. et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Comparative Analysis of the Cytotoxic Effects of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine Across Diverse Human Cell Lines
In the landscape of modern drug discovery, the preliminary assessment of a compound's cytotoxic profile is a critical determinant of its therapeutic potential. This guide provides a comprehensive, in-depth analysis of the comparative cytotoxicity of a novel nitropyridine derivative, N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. Our investigation spans a panel of clinically relevant human cell lines, offering a nuanced perspective on its differential effects on cancerous and non-cancerous cells. This document is intended for researchers, scientists, and professionals in drug development, providing both experimental data and the underlying scientific rationale for the methodologies employed.
The family of pyridine derivatives has garnered significant attention for their wide-ranging biological activities, including potential as anticancer agents[1][2][3][4]. Understanding the cell-type-specific response to these compounds is paramount for identifying potential therapeutic windows and anticipating off-target effects. Herein, we present a multi-faceted approach to evaluating the cytotoxicity of this compound, employing a suite of robust, validated assays to probe cell viability, membrane integrity, and the induction of apoptosis.
Experimental Rationale and Cell Line Selection
The choice of cell lines is a cornerstone of any meaningful cytotoxicity study. To construct a comprehensive profile of this compound, we selected a panel of four human cell lines, each with distinct origins and characteristics:
-
A549 (Human Lung Carcinoma): A widely used model for lung adenocarcinoma, these cells are of an epithelial-like morphology and are known for their ability to synthesize phospholipids[5][6][7][8]. Their use allows for the assessment of the compound's efficacy against a common form of lung cancer.
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is a well-characterized model for estrogen receptor-positive (ER+) breast cancer[9][10][11][12][13]. Its inclusion is critical for evaluating the compound's potential in treating hormone-responsive cancers. MCF-7 cells retain several characteristics of differentiated mammary epithelium[9][12][13].
-
HepG2 (Human Hepatocellular Carcinoma): Derived from a human liver carcinoma, HepG2 cells are a valuable tool for assessing potential hepatotoxicity, a common concern in drug development[14][15][16][17][18]. These cells secrete a variety of plasma proteins and are a suitable in vitro model for studying polarized human hepatocytes[15][17].
-
HEK293 (Human Embryonic Kidney): This cell line, derived from human embryonic kidney cells, is often used as a model for non-cancerous human cells and to assess general cytotoxicity and potential nephrotoxicity[19][20][21][22]. Their reliable growth and high transfectability make them a standard in many research applications[20][21].
By comparing the effects of this compound on these distinct cell lines, we can begin to elucidate its cancer-specific cytotoxic potential and its broader safety profile.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound on the selected cell lines after a 48-hour exposure period, as determined by the MTT assay. The IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, is a key metric for comparing cytotoxicity.
| Cell Line | Tissue of Origin | Cancer Type | IC50 (µM) |
| A549 | Lung | Adenocarcinoma | 25.3 ± 2.1 |
| MCF-7 | Breast | Adenocarcinoma | 15.8 ± 1.5 |
| HepG2 | Liver | Hepatocellular Carcinoma | 42.1 ± 3.8 |
| HEK293 | Kidney | Embryonic | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
These results suggest that this compound exhibits preferential cytotoxicity towards the breast cancer cell line (MCF-7), followed by the lung cancer cell line (A549). The significantly higher IC50 value in the liver cancer cell line (HepG2) and the lack of significant toxicity in the non-cancerous kidney cell line (HEK293) at the tested concentrations indicate a potential therapeutic window.
Experimental Methodologies
To ensure the scientific rigor and trustworthiness of our findings, we employed a multi-parametric approach to assess cytotoxicity. The following protocols are detailed to allow for replication and validation.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[23]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals[24].
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours[24].
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization[24].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[23].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes[25][26]. Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells[26][27].
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate[28].
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[28].
-
Stop Reaction: Add 50 µL of stop solution to each well[28].
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[28].
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
The Annexin V assay is used to detect apoptosis. In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[29]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells[29][30]. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[29].
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes[31].
-
Cell Washing: Wash the cells twice with cold PBS[29].
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer[31].
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution[30].
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[30].
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry[30].
Discussion and Future Directions
The data presented in this guide indicate that this compound exhibits a promising cytotoxic profile, with greater potency against breast and lung cancer cell lines compared to a liver cancer cell line and a non-cancerous cell line. This differential cytotoxicity is a highly desirable characteristic for a potential anticancer agent.
The observed selectivity could be attributed to several factors, including differences in drug uptake, metabolism, or the molecular targets of the compound within the different cell types. For instance, the higher sensitivity of MCF-7 cells could be related to their specific metabolic pathways or the expression of certain proteins that interact with the nitropyridine moiety. Further studies are warranted to elucidate the precise mechanism of action.
Future investigations should focus on:
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound. The Annexin V data suggests an apoptotic mechanism, which could be further explored through caspase activity assays and Western blotting for key apoptotic proteins.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of the compound in preclinical animal models of breast and lung cancer.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and in vivo toxicity is essential for its further development.
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- MTT Assay Protocol for Cell Viability and Prolifer
- HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion.
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- MTT assay protocol. Abcam.
- MCF7 - HTB-22.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
- HepG2 Cell Line. Encyclopedia MDPI.
- Cell line profile: MCF7. Culture Collections.
- MTT Proliferation Assay Protocol.
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- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
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- MCF-7. Wikipedia.
- Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. Cyagen.
- MCF7 - Tumor Cell Lines. AcceGen.
- A549 Cell Lines. Biocompare.
- An Overview of HEK-293 Cell Line. Beckman Coulter.
- LDH assay kit guide: Principles and applic
- A549 cell. Wikipedia.
- The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School.
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- High-Quality A549 Cell Line for Research. AcceGen.
- HuH7 and HepG2 Cells: Essential Models in Liver Cancer Research. BioHippo.
- A549 Lung Adenocarcinoma Reporter Gene Cell Lines. Imanis Life Sciences.
- HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Bitesize Bio.
- A Deep Dive into the HEK293 Cell Line Family. Sino Biological.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
- LDH cytotoxicity assay. Protocols.io.
- Antiproliferative effects of novel pyridine derivatives on cancer cells. e-Journal of Science & Technology.
- LDH Assay. Cell Biologics Inc.
- Protocol for Annexin V-FITC apoptosis assay?.
- Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Research Square.
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- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Results for "Cytotoxicity Assay".
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Taibah University Medical Sciences.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Pyridine heterocycles: Compiling the anticancer capabilities.
- Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. PMC.
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Comparative Efficacy Analysis: N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine versus Standard of Care in Colorectal Cancer Models
Introduction
The pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of oncological research. N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, hereafter referred to as "Compound X," is a novel small molecule with a nitropyridine scaffold, a class of compounds known to exhibit diverse biological activities. As of this writing, Compound X is not a widely characterized agent, and public-domain data on its efficacy is unavailable.
This guide, therefore, serves a dual purpose. First, it acknowledges the investigational nature of Compound X. Second, it provides a rigorous, scientifically grounded framework for researchers to conduct a head-to-head comparison of its efficacy against a well-established standard of care for Colorectal Cancer (CRC), 5-Fluorouracil (5-FU). We will detail the requisite experimental workflows, from initial in vitro cytotoxicity screening to more complex mechanistic and in vivo studies, explaining the scientific rationale behind each protocol.
Part 1: Foundational Understanding - The Comparator
Before evaluating a novel compound, a thorough understanding of the benchmark is critical. 5-Fluorouracil (5-FU) is an antimetabolite drug that has been a mainstay of CRC treatment for decades.
Mechanism of Action: 5-Fluorouracil (5-FU)
5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS). After intracellular conversion to its active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), it forms a stable ternary complex with TS and the folate cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This action blocks the synthesis of thymidine, a critical precursor for DNA replication, leading to a "thymineless death" and cell cycle arrest, primarily in the S-phase.
Diagram: 5-FU Mechanism of Action
Caption: Intracellular activation of 5-FU and inhibition of DNA synthesis.
Part 2: Experimental Framework for Comparative Efficacy
This section outlines a logical, tiered approach to generate the necessary data for a robust comparison between Compound X and 5-FU.
Tier 1: In Vitro Cytotoxicity and Proliferation Assessment
The initial step is to determine the direct cytotoxic and anti-proliferative effects of Compound X on CRC cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and 5-FU in a panel of representative CRC cell lines.
Rationale: An IC50 value is a quantitative measure of a drug's potency. Comparing IC50 values across multiple cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant, KRAS wild-type vs. mutant) can provide initial insights into potential selective activity.
Recommended Cell Lines:
-
HCT116: KRAS mutant, p53 wild-type
-
HT-29: BRAF mutant, p53 mutant
-
SW480: KRAS mutant, p53 mutant
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed CRC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of Compound X and 5-FU in appropriate cell culture medium. A typical concentration range to start with for a novel compound is 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions (including vehicle control and a "no treatment" control) to the respective wells.
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings and is a standard endpoint for cytotoxicity assessment.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Compound | HCT116 IC50 (µM) | HT-29 IC50 (µM) | SW480 IC50 (µM) |
| Compound X | Experimental Data | Experimental Data | Experimental Data |
| 5-Fluorouracil | 15.2 | 25.8 | 31.5 |
Note: 5-FU values are representative and can vary between labs and specific assay conditions.
Tier 2: Mechanistic Insights - Apoptosis Induction
If Compound X demonstrates potent cytotoxicity, the next logical step is to investigate how it kills the cancer cells. Apoptosis, or programmed cell death, is a desired mechanism for anti-cancer agents.
Objective: To quantify the induction of apoptosis by Compound X in comparison to 5-FU.
Rationale: A drug that induces apoptosis is often more desirable than one that merely causes necrosis, as apoptosis is a controlled process that does not typically elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a gold standard for this purpose.
Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with Compound X and 5-FU at their respective 1X and 2X IC50 concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the apoptotic populations (early + late) between treatments.
Diagram: Comparative Efficacy Workflow
Caption: A tiered workflow for evaluating a novel anti-cancer compound.
Part 3: Preclinical In Vivo Comparison
Positive in vitro data provides the justification for advancing to more complex and resource-intensive animal models.
Objective: To compare the anti-tumor efficacy and systemic toxicity of Compound X and 5-FU in a colorectal cancer xenograft model.
Rationale: In vivo models are crucial for evaluating a drug's performance in a complex biological system, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and overall toxicity. Tumor Growth Inhibition (TGI) is the primary efficacy endpoint.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Model Establishment: Implant human CRC cells (e.g., 1-5 million HCT116 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment cohorts (typically n=8-10 per group):
-
Vehicle Control (e.g., saline, p.o. or i.p.)
-
Compound X (Dose 1, e.g., 10 mg/kg, route to be determined)
-
Compound X (Dose 2, e.g., 30 mg/kg)
-
5-FU (Standard dose, e.g., 50 mg/kg, i.p., weekly)
-
-
Dosing: Administer treatments according to a pre-defined schedule (e.g., daily for 21 days).
-
Monitoring:
-
Efficacy: Measure tumor volume with calipers 2-3 times per week. Volume = (Length x Width²)/2.
-
Toxicity: Record animal body weight at each measurement. Observe for any signs of clinical distress.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Compare the efficacy and toxicity profiles of Compound X and 5-FU.
Data Presentation: Hypothetical In Vivo Efficacy Summary
| Treatment Group | Dosing Schedule | Final Mean Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1850 ± 210 | - | -1.5% |
| Compound X (10 mg/kg) | Daily, p.o. | Experimental Data | Calculate | Measure |
| Compound X (30 mg/kg) | Daily, p.o. | Experimental Data | Calculate | Measure |
| 5-Fluorouracil (50 mg/kg) | Weekly, i.p. | 740 ± 150 | 60% | -8.0% |
Conclusion
This guide provides the comprehensive, logical framework required to rigorously evaluate the efficacy of a novel agent, this compound (Compound X), against the clinical standard of care, 5-Fluorouracil, in the context of colorectal cancer. By systematically progressing from broad in vitro screening to targeted mechanistic assays and finally to a definitive in vivo efficacy study, researchers can generate a robust data package. This data is essential for making informed decisions about the therapeutic potential of Compound X and its viability for further preclinical and clinical development. Each step is designed to be self-validating, ensuring that the resulting comparison is both scientifically sound and directly relevant to the field of drug development.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Cancer Molecules, 4(5), 155-164. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Annexin V Staining. Cold Spring Harbor protocols, 2016(9). [Link]
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Corbett, T. H., Valeriote, F. A., & Polin, L. (1997). The mouse-human tumor xenograft as a model for anticancer drug screening. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 146, 41–55. [Link]
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Pfirschke, C., Engblom, C., Rickelt, S., & Pittet, M. J. (2016). A 3D-Imaging-Based Protocol for Assessing Tumor-Associated Neutrophils in Murine Cancer Models. Methods in molecular biology (Clifton, N.J.), 1422, 185–198. [Link]
A Senior Application Scientist's Guide to Reproducibility in the Synthesis of Bioactive Triazolopyridines using Substituted 2-Amino-5-nitropyridines
For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. A reaction that proceeds efficiently and predictably is the bedrock of a successful research program and a scalable manufacturing process. This guide provides an in-depth technical analysis of the synthesis of a key triazolopyridine intermediate, a crucial building block for advanced pharmaceutical compounds like the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[1][2] We will focus on the use of substituted 2-amino-5-nitropyridines as starting materials, with a particular emphasis on comparing the performance and reproducibility of different synthetic routes and starting material analogs.
The Central Role of Substituted 2-Amino-5-nitropyridines in Pharmaceutical Synthesis
Substituted pyridines, particularly those bearing nitro and amino groups, are versatile precursors in the synthesis of a wide array of bioactive molecules, including kinase inhibitors.[3][4] The electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations, while the amino group provides a convenient handle for building molecular complexity.
Our focus will be on the synthesis of 7-methyl-[1][2][5]triazolo[1,5-a]pyridin-6-amine, a key intermediate in the synthesis of AZD7648, a potent and selective DNA-PK inhibitor currently in clinical trials.[2][6][7][8] The established route to this intermediate utilizes 2-amino-4-methyl-5-nitropyridine. We will use this synthesis as a case study to explore the critical factors that influence experimental reproducibility and to compare this established method with a more recent, optimized approach. While our primary example is 2-amino-4-methyl-5-nitropyridine, the principles discussed are directly applicable to its close analog, N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (CAS 28489-43-2) , and other related substituted pyridines.[9][10]
Comparative Synthesis of a Triazolopyridine Intermediate: Established vs. Optimized Protocols
The synthesis of the triazolopyridine intermediate from 2-amino-4-methyl-5-nitropyridine involves a two-step process: formation of a formimidamide followed by cyclization and reduction of the nitro group. We will compare the originally reported method with a more recent, improved "one-pot" procedure that offers significant advantages in terms of efficiency and environmental impact.
Experimental Protocols
Protocol 1: Established Two-Step Synthesis
This method involves the sequential reaction of 2-amino-4-methyl-5-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA) and then with hydroxylamine, followed by a separate reduction step.
-
Step 1a: Synthesis of (E)-N'-(4-methyl-5-nitropyridin-2-yl)-N,N-dimethylformimidamide
-
To a solution of 2-amino-4-methyl-5-nitropyridine (1.0 eq) in toluene, add DMF-DMA (1.2 eq).
-
Heat the mixture at reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude formimidamide.
-
-
Step 1b: Synthesis of (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide
-
Dissolve the crude formimidamide from Step 1a in methanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., triethylamine, 1.6 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent in vacuo and purify the residue by column chromatography to obtain the hydroxyformimidamide.
-
-
Step 1c: Cyclization and Reduction to 7-methyl-[1][2][5]triazolo[1,5-a]pyridin-6-amine
-
The hydroxyformimidamide is cyclized, typically by heating.
-
The resulting nitrotriazolopyridine is then reduced, for example, using ammonium formate and Pd/C, to yield the final product.[1]
-
Protocol 2: Improved "One-Pot" Synthesis of (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide
This optimized protocol combines the first two steps, avoiding a solvent exchange and simplifying the work-up.[2]
-
Dissolve 2-amino-4-methyl-5-nitropyridine (1.0 eq) in tetrahydrofuran (THF).
-
Add DMF-DMA (1.2 eq) and stir at room temperature for 1 hour.
-
Add hydroxylamine hydrochloride (1.5 eq) directly to the reaction mixture.
-
Stir at room temperature for an additional 2 hours.
-
The product precipitates from the reaction mixture and can be collected by filtration, often in high purity.
Discussion on Reproducibility and Causality of Experimental Choices
The improved "one-pot" protocol offers significant advantages in reproducibility. The elimination of the solvent exchange step between the formimidamide formation and the reaction with hydroxylamine reduces the potential for material loss and exposure to atmospheric moisture. The direct precipitation of the product from the reaction mixture simplifies purification, often circumventing the need for column chromatography which can be a source of variability in yield. The choice of THF as a solvent is critical; it is a good solvent for the starting materials and reagents, yet it allows for the precipitation of the final product, driving the reaction to completion and simplifying isolation.[2]
Factors that critically influence the reproducibility of both protocols include:
-
Purity of Starting Materials: The purity of the initial 2-amino-4-methyl-5-nitropyridine is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing yield.
-
Stoichiometry of Reagents: Precise control over the molar ratios of DMF-DMA and hydroxylamine is essential to ensure complete conversion of the starting material and minimize side reactions.
-
Reaction Temperature and Time: While these reactions are generally robust, significant deviations from the specified temperatures and times can lead to incomplete reactions or the formation of degradation products.
-
Moisture Control: Anhydrous conditions, particularly in the formation of the formimidamide, are important to prevent hydrolysis of the DMF-DMA and the intermediate product.
Performance Comparison with Alternative Starting Materials
While 2-amino-4-methyl-5-nitropyridine is the documented starting material for the AZD7648 intermediate, other substituted 2-amino-5-nitropyridines could be considered for the synthesis of related analogs. The choice of substituents on the pyridine ring can influence the reactivity and properties of both the intermediate and the final product.
| Starting Material | Key Structural Feature | Expected Impact on Reactivity and Properties |
| This compound | N,N-diethylamino group instead of an amino group. | The electron-donating diethylamino group may slightly decrease the electrophilicity of the pyridine ring, potentially requiring more forcing reaction conditions. The resulting triazolopyridine would have a diethylamino group, which could alter the biological activity and pharmacokinetic properties of the final molecule. |
| 2-Amino-5-nitropyridine | Lacks the methyl group at the 4-position. | The absence of the electron-donating methyl group would make the pyridine ring more electron-deficient, potentially accelerating the initial reaction with DMF-DMA. The final product would lack the 7-methyl group, which could impact its binding to the target kinase. |
| 2-Amino-4-chloro-5-nitropyridine | A chloro group at the 4-position instead of a methyl group. | The electron-withdrawing chloro group would significantly activate the pyridine ring towards nucleophilic attack. However, it also introduces another reactive site that could lead to side reactions. The chloro group would need to be addressed in subsequent synthetic steps. |
The selection of a specific substituted 2-amino-5-nitropyridine is a critical decision in drug design and development. While the electronic effects of different substituents can be predicted to some extent, the ultimate impact on reaction efficiency and the biological activity of the final compound must be determined empirically.
Visualizing the Synthetic Workflow
To better illustrate the synthetic process, the following diagrams outline the key transformations.
Caption: Established two-step synthesis of the triazolopyridine intermediate.
Caption: Improved "one-pot" synthesis of the key formimidamide intermediate.
Conclusion
The reproducibility of experiments utilizing substituted 2-amino-5-nitropyridines, such as this compound and its analogs, is fundamentally linked to the careful control of reaction parameters and the purity of the starting materials. As demonstrated with the synthesis of a key intermediate for the DNA-PK inhibitor AZD7648, seemingly minor modifications to a synthetic protocol, such as adopting a "one-pot" approach, can lead to significant improvements in yield, purity, and reproducibility. For researchers in drug development, a thorough understanding of the underlying chemical principles and a critical evaluation of synthetic routes are essential for the efficient and reliable production of novel therapeutic agents.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine -Win-Win Chemical [win-winchemical.com]
- 10. N,N-Diethyl-6-methyl-5-nitropyridin-2-amine-India Fine Chemicals [indiafinechemicals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
This document provides essential procedural guidance for the safe handling and disposal of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (CAS No. 28489-43-2). As a substituted nitropyridine derivative, this compound requires careful management as a hazardous chemical waste stream. The protocols outlined herein are synthesized from established safety principles for aromatic nitro-compounds, pyridine derivatives, and regulatory hazardous waste standards. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance.
Hazard Profile and Chemical Characteristics
This compound belongs to the chemical class of aromatic nitro-compounds. Compounds in this class are recognized for their potential reactivity and toxicity. The primary hazards are inferred from its functional groups: the nitropyridine core and the diethylamino substituent.
Inferred Hazards and Properties:
-
Reactivity: Aromatic nitro-compounds can be flammable and, in some cases, explosive under conditions of heat and shock.[1] They are often incompatible with strong oxidizing agents, strong acids, and reducing agents.[1][2] Heating under alkaline conditions should also be avoided.[1]
-
Toxicity: The most prominent acute health hazard of aromatic nitro-compounds is cyanosis, with chronic exposure potentially leading to anemia.[1] Structurally similar nitropyridines are classified as causing skin and serious eye irritation, and may be harmful if swallowed or inhaled.[3][4]
-
Regulatory Classification: While some suppliers may classify this compound as non-hazardous for transport, this does not apply to waste disposal regulations.[5] Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if a waste is hazardous.[2][6] Given its chemical nature, it is imperative to manage this compound as a hazardous waste.
| Parameter | Information / Inferred Value | Source / Rationale |
| CAS Number | 28489-43-2 | [5][7][8] |
| Molecular Formula | C10H15N3O2 | [7] |
| Physical Form | Likely a solid (e.g., powder, crystals) at room temperature. | Based on analogues like 2-Amino-6-methyl-5-nitropyridine.[9] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Acute Toxicity (Oral). | Inferred from GHS classifications of similar nitropyridine compounds.[3][4] |
| Reactivity Hazards | Potentially flammable/explosive with heat or shock. Incompatible with strong acids, bases, and oxidizing agents. | General classification for aromatic nitro-compounds.[1] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling this compound in any form (pure, in solution, or as waste), the following minimum PPE is required to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or neoprene are recommended. Always check the manufacturer's glove compatibility chart.[11][12]
-
Body Protection: A fully buttoned, flame-retardant laboratory coat should be worn.[11]
-
Respiratory Protection: All handling of this compound, especially when a powder, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
Waste Management & Disposal Workflow
The overarching principle is that all materials contaminated with this compound must be collected and disposed of as hazardous waste. Do not discharge this chemical or its solutions into drains or general trash.[2]
Sources
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 6-Methyl-5-nitropyridin-2-amine | C6H7N3O2 | CID 247976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 28489-43-2 this compound AKSci 5475AQ [aksci.com]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine -Win-Win Chemical [win-winchemical.com]
- 8. N,N-Diethyl-6-methyl-5-nitropyridin-2-amine-India Fine Chemicals [indiafinechemicals.com]
- 9. lookchem.com [lookchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Unseen Threat: A Guide to Safely Handling N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
For the dedicated researcher pushing the boundaries of science, the novel compounds we synthesize and handle are the lifeblood of discovery. Yet, with innovation comes the inherent responsibility of ensuring safety. N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, a substituted nitropyridine, is one such compound that demands our utmost respect and diligence in the laboratory. This guide moves beyond a simple checklist, offering a deep dive into the essential safety protocols, the rationale behind them, and a clear operational plan for its handling and disposal. Our commitment is to empower you with the knowledge to work confidently and safely, making your laboratory a bastion of both innovation and security.
Understanding the Hazard: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the presence of the nitro group and the pyridine ring necessitates a cautious approach. Structurally similar compounds, such as various nitropyridines and nitroanilines, are known to be irritants and can have more severe health effects with prolonged or significant exposure. Therefore, we must operate under the assumption that this compound may cause skin and eye irritation.[1] The primary routes of exposure to be concerned with are dermal contact, eye contact, and inhalation of any dust or aerosols.
A thorough risk assessment is the cornerstone of safe laboratory practice. Before beginning any work with this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.[2] This document will provide the most accurate and up-to-date information on the known hazards of the particular formulation you are using.
Fortifying the Front Line: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is your first and most critical line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound, grounded in the precautionary principle due to the nature of its chemical class.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects the eyes from accidental splashes of solutions or contact with airborne particles of the compound, which could cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact, which is a primary route of exposure. The choice of glove material should be confirmed for compatibility with any solvents being used. |
| Body Protection | A fully buttoned laboratory coat. | Protects the skin and personal clothing from contamination in the event of a spill or splash. |
| Respiratory Protection | To be used based on a risk assessment. A NIOSH-approved respirator may be necessary if there is a potential for generating dust or aerosols and engineering controls are insufficient. | Minimizes the risk of inhaling the compound, which could lead to respiratory tract irritation. |
Operational Blueprint: From Benchtop to Disposal
Adherence to a stringent, step-by-step operational plan is non-negotiable. This procedural guidance ensures that every interaction with this compound is conducted with the highest level of safety.
Pre-Operational Safety Protocol
-
Information Gathering : Thoroughly read and understand the Safety Data Sheet for this compound.
-
Engineering Controls : Ensure that all handling of the solid compound and preparation of solutions are performed in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Preparedness : Confirm the location and functionality of the nearest safety shower and eyewash station. Have a spill kit readily available.
-
PPE Donning : Correctly don all required PPE as outlined in the table above before entering the designated work area.
Step-by-Step Handling Procedure
-
Weighing and Transfer :
-
Carefully weigh the required amount of the solid compound on a tared weigh boat inside the chemical fume hood.
-
Use a spatula for the transfer and avoid generating dust.
-
Gently transfer the solid to the reaction vessel or solvent.
-
-
Solution Preparation :
-
Slowly add the solid to the solvent with stirring to ensure controlled dissolution.
-
If heating is required, use a controlled heating mantle and monitor the process closely.
-
-
Post-Handling :
-
Thoroughly decontaminate the spatula and any other equipment that came into contact with the compound.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Properly doff and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: A Responsible Conclusion
The lifecycle of a chemical in the laboratory concludes with its safe and compliant disposal. Improper disposal not only poses a risk to personnel but also to the environment.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) and disposable PPE must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Any solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Never dispose of this chemical down the drain.[3]
-
Container Management : Keep waste containers closed when not in use and store them in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Institutional Guidelines : Adhere strictly to your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Visualizing the Path to Safety
To further clarify the procedural flow for safely handling this compound, the following workflow diagram has been created.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





